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MS-Peg3-thp

Cat. No.: B11827643
M. Wt: 312.38 g/mol
InChI Key: RFYAMGSUFSJURS-UHFFFAOYSA-N
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Description

MS-PEG3-THP, with CAS number 357204-84-3, is a chemical reagent featuring a methanesulfonate (MS) group and a tetrahydropyran (THP) protected alcohol, connected by a triethylene glycol (PEG3) spacer. The PEG spacer enhances the solubility and stability of conjugate molecules . This compound is primarily utilized as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a promising technology in targeted protein degradation for therapeutic development . The methanesulfonate group acts as a good leaving group, enabling efficient functionalization through nucleophilic substitution reactions, while the THP group serves as a protected alcohol that can be deprotected under mild acidic conditions to reveal a hydroxyl group for further conjugation . PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome. The incorporation of a flexible PEG linker like this compound is critical for the efficacy of these molecules, as it allows for proper spatial orientation between the protein-of-interest ligand and the E3 ligase ligand . Research applications for this compound are largely focused in the field of oncology, particularly in the development of novel cancer therapies that induce programmed cell death . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O7S B11827643 MS-Peg3-thp

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O7S

Molecular Weight

312.38 g/mol

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C12H24O7S/c1-20(13,14)19-11-9-16-7-6-15-8-10-18-12-4-2-3-5-17-12/h12H,2-11H2,1H3

InChI Key

RFYAMGSUFSJURS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOC1CCCCO1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to MS-Peg3-thp in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations, offering a powerful therapeutic modality.

The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility, and their tunable length, which is crucial for optimizing the proximity and orientation of the target protein and the E3 ligase.

MS-Peg3-thp: A Functionalized PEG Linker for PROTAC Synthesis

This compound is a PEG-based linker utilized in the synthesis of PROTACs. Its chemical structure and functional groups are designed for versatile and controlled conjugation to the warhead (target protein ligand) and the E3 ligase ligand.

Chemical Structure and Properties:

  • IUPAC Name: 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate

  • Chemical Formula: C12H24O7S

  • Molecular Weight: 312.38 g/mol

The name "this compound" delineates its key functional components:

  • MS (Methanesulfonyl or Mesylate): The methanesulfonyl group (CH₃SO₂-) is an excellent leaving group in nucleophilic substitution reactions. This functionality allows for the covalent attachment of the linker to a nucleophilic group (e.g., an amine or thiol) on either the warhead or the E3 ligase ligand.

  • Peg3 (Triethylene glycol): This refers to the three-unit polyethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-). The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter that can be varied to optimize the distance between the two ends of the PROTAC, thereby influencing the stability and productivity of the ternary complex.

  • thp (Tetrahydropyran): The tetrahydropyranyl group is a common acid-labile protecting group for alcohols. In the context of this compound, it protects the terminal hydroxyl group of the PEG chain. This protection allows for selective reaction at the mesylated end of the linker. The THP group can be removed under mild acidic conditions to reveal the hydroxyl group, which can then be further functionalized or used for conjugation.

The Role of this compound in PROTAC Synthesis: A Strategic Approach

The bifunctional nature of this compound provides a strategic and modular approach to PROTAC synthesis. The presence of a reactive mesylate group and a protected hydroxyl group allows for a stepwise and controlled conjugation strategy.

A plausible synthetic workflow would involve:

  • Conjugation of the first ligand: The mesylated end of the this compound linker can be reacted with a nucleophilic handle on either the warhead or the E3 ligase ligand.

  • Deprotection: The THP protecting group is then removed under acidic conditions to expose the terminal hydroxyl group of the PEG linker.

  • Activation and Conjugation of the second ligand: The newly exposed hydroxyl group can be activated (e.g., by conversion to a mesylate, tosylate, or carboxylic acid) and then reacted with the second ligand to complete the PROTAC synthesis. Alternatively, the hydroxyl group can directly participate in coupling reactions, such as esterification or etherification, depending on the functional groups present on the second ligand.

This modular approach is highly advantageous as it allows for the synthesis of a library of PROTACs by combining different warheads and E3 ligase ligands with the same linker, facilitating the optimization of the final molecule.

Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC using a Mesylated, THP-Protected PEG Linker

Step 1: Conjugation of the Warhead to the Mesylated Linker

  • Materials:

    • Warhead with a nucleophilic handle (e.g., a primary amine)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2.0-3.0 eq) to the solution.

    • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the THP-protected warhead-linker conjugate.

Step 2: Deprotection of the THP Group

  • Materials:

    • THP-protected warhead-linker conjugate

    • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the THP-protected conjugate in methanol or ethanol.

    • Add a catalytic amount of p-TsOH or PPTS (0.1-0.2 eq).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the warhead-linker with a free hydroxyl group.

Step 3: Activation of the Hydroxyl Group and Conjugation of the E3 Ligase Ligand

  • Materials:

    • Warhead-linker with a free hydroxyl group

    • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • E3 ligase ligand with a nucleophilic handle (e.g., a primary amine)

  • Procedure:

    • Dissolve the warhead-linker with the free hydroxyl group in anhydrous DCM and cool to 0 °C.

    • Add TEA or pyridine (1.5-2.0 eq) followed by the dropwise addition of MsCl or TsCl (1.2-1.5 eq).

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the activated warhead-linker.

    • Dissolve the activated warhead-linker and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) and stir the reaction at room temperature or elevated temperature overnight.

    • Monitor the final coupling reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.

The performance of PROTACs is highly dependent on the specific warhead, E3 ligase ligand, and the linker connecting them. The table below provides a representative summary of how linker length (a key feature of PEG linkers) can impact degradation efficiency for a hypothetical PROTAC targeting Protein X.

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1PEG2850060
PROTAC-2 PEG3 11 50 95
PROTAC-3PEG41415085
PROTAC-4PEG51740070

This is a representative table. Actual values are system-dependent.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead (with Nucleophile) Step1 Step 1: Conjugation (SN2 Reaction) Warhead->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with Nucleophile) Step3 Step 3: Activation & Conjugation E3_Ligand->Step3 Intermediate1 Warhead-Peg3-thp Step1->Intermediate1 Step2 Step 2: Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Warhead-Peg3-OH Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Cell_Culture Cell Culture Final_PROTAC->Cell_Culture Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot DC50_Dmax Determine DC50/Dmax Western_Blot->DC50_Dmax

Caption: A representative workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound represents a versatile and strategically designed linker for the modular synthesis of PROTACs. Its distinct functional groups—a reactive mesylate and a protected hydroxyl—allow for controlled, stepwise conjugation of warheads and E3 ligase ligands. The embedded triethylene glycol chain provides favorable physicochemical properties, such as increased solubility. While specific examples of PROTACs utilizing this exact linker are not prevalent in the public domain, the underlying chemical principles are well-established, enabling researchers to rationally design and synthesize novel protein degraders. The careful selection and optimization of such linkers are paramount to the development of potent and effective PROTAC-based therapeutics.

MS-Peg3-thp: A Technical Overview of a PEG-Based PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-Peg3-thp, chemically known as 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized in the table below. This linker is characterized by a three-unit polyethylene glycol chain, which imparts flexibility and hydrophilicity to the resulting PROTAC molecule. One terminus of the linker is protected by a tetrahydropyranyl (THP) group, a common protecting group for alcohols, while the other terminus is a methanesulfonate (mesylate) group, which is a good leaving group for nucleophilic substitution reactions.

PropertyValueSource
Chemical Formula C12H24O7S[1]
Molecular Weight 312.38 g/mol [1]
IUPAC Name 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate
CAS Number 357204-84-3
Purity >98% (as offered by some suppliers)
Appearance To be determined

Role in PROTAC Design

The this compound linker is a critical component in the rational design of PROTACs. The PEG portion of the linker is known to enhance the solubility and cell permeability of the PROTAC molecule. The length and flexibility of the linker are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: Conjugation to First Ligand cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization and Conjugation to Second Ligand Start Target Protein Ligand (with nucleophile, e.g., -NH2, -OH) Reaction1 Nucleophilic Substitution Start->Reaction1 Linker This compound Linker->Reaction1 Intermediate1 Ligand-Linker Intermediate (THP-protected) Reaction1->Intermediate1 Reaction2 Acidic Hydrolysis Intermediate1->Reaction2 Intermediate2 Ligand-Linker Intermediate (deprotected alcohol) Reaction2->Intermediate2 Reaction3 Activation of Alcohol (e.g., to an azide or alkyne) Intermediate2->Reaction3 Intermediate3 Activated Ligand-Linker Reaction3->Intermediate3 Reaction4 Click Chemistry or Amide Coupling Intermediate3->Reaction4 E3_Ligand E3 Ligase Ligand (with complementary functional group) E3_Ligand->Reaction4 Final_PROTAC Final PROTAC Molecule Reaction4->Final_PROTAC

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][3] While the ligands provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, playing a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5]

The linker's length, composition, rigidity, and attachment points all significantly influence the geometry of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency. Beyond its role in ternary complex formation, the linker also profoundly impacts the physicochemical properties of the PROTAC molecule, such as solubility, cell permeability, and metabolic stability, which are crucial for its drug-like characteristics and in vivo performance.

This technical guide provides an in-depth exploration of PROTAC linker chemistry, covering the different types of linkers, their impact on degradation performance, and detailed experimental protocols for their synthesis and evaluation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by coopting the endogenous ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically repeat the cycle, leading to the degradation of multiple POI molecules.

PROTAC_Signaling_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Types of PROTAC Linkers

PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific target and E3 ligase pair.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC design due to their synthetic accessibility and their ability to allow the PROTAC to adopt multiple conformations, which increases the likelihood of forming a productive ternary complex.

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of conformational freedom. However, they can contribute to high lipophilicity, potentially impacting solubility and cell permeability.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding. While their flexibility is advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Rigid Linkers

Rigid linkers introduce conformational constraints, which can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

  • Alkynes and Triazoles: The incorporation of alkynes and the resulting triazoles from "click chemistry" are common strategies to introduce rigidity. The triazole ring is metabolically stable.

  • Cyclic Moieties: Saturated heterocycles like piperazine and piperidine are often incorporated into linkers to impart rigidity and improve physicochemical properties.

"Smart" and Functionalized Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or confer additional properties.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.

  • Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.

Data Presentation: Impact of Linker Properties on Degradation

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of Linker Length on TBK1 Degradation
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Table 2: Impact of Linker Composition on CRBN Degradation
Linker CompositionDegradation in HEK293T cellsReference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation
Table 3: Impact of Linker Rigidity on AR Degradation
PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTACFlexible (PEG)Exhibited degradation
Modified PROTACRigid (Disubstituted Alkene)More Potent

Experimental Protocols

PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, involving the separate synthesis of the warhead, E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized component using a standard peptide coupling reagent.

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Component B-NH2 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Component B-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component.

  • Reagents and Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

PROTAC Evaluation

Protocol 3: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for determining the potency and efficacy of a PROTAC in a relevant cell line.

  • Materials:

    • Cell line of interest

    • Appropriate cell culture medium and supplements

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and chemiluminescence imaging system

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).

    • Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.

    • Western Blotting:

      • Normalize the protein concentrations of all samples.

      • Prepare samples for SDS-PAGE and load onto the gel.

      • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-target protein antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane and repeat the antibody incubation steps for the loading control antibody.

      • Develop the blot using an ECL substrate and capture the signal.

    • Data Analysis:

      • Quantify the band intensities for the target protein and the loading control.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC Development Workflow

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Selection Ligand Selection (Warhead & Anchor) Target_Selection->Ligand_Selection Linker_Design Linker Design (Length, Composition, etc.) Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays (Binary & Ternary) PROTAC_Synthesis->In_Vitro_Binding Cell_Permeability Cell Permeability Assays (e.g., PAMPA) In_Vitro_Binding->Cell_Permeability Degradation_Assay Degradation Assays (Western Blot, etc.) Cell_Permeability->Degradation_Assay Selectivity_Profiling Selectivity Profiling Degradation_Assay->Selectivity_Profiling Optimization Optimization Degradation_Assay->Optimization In_Vivo_Studies In Vivo Studies Selectivity_Profiling->In_Vivo_Studies Lead_PROTAC Lead_PROTAC In_Vivo_Studies->Lead_PROTAC Optimization->Linker_Design Iterative Optimization

Caption: Iterative workflow for PROTAC development.

Logical Relationships in Linker Design

The properties of a PROTAC linker are interconnected and collectively determine the overall success of the molecule.

Linker_Properties_Relationship cluster_physchem Physicochemical Properties cluster_biological Biological Activity Linker_Properties Linker Properties Solubility Solubility Linker_Properties->Solubility influences Permeability Permeability Linker_Properties->Permeability influences Metabolic_Stability Metabolic_Stability Linker_Properties->Metabolic_Stability influences Ternary_Complex_Formation Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex_Formation dictates Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Metabolic_Stability->Degradation_Efficacy Ternary_Complex_Formation->Degradation_Efficacy determines Selectivity Selectivity Ternary_Complex_Formation->Selectivity impacts

References

An In-depth Technical Guide to MS-Peg3-thp: A Key Linker in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS-Peg3-thp, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is critical to the efficacy of a PROTAC, and this document details the properties and application of this compound in this context.

Core Properties of this compound

This compound, also known by its systematic name 2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethyl methanesulfonate, is a heterobifunctional linker. The tetrahydropyran (THP) group serves as a protecting group for a hydroxyl functionality, while the mesylate (Ms) group provides a reactive site for conjugation.

PropertyValueSource
CAS Number 357204-84-3[1][2][3][4]
Molecular Weight 312.38 g/mol [1]
Molecular Formula C12H24O7S
Synonyms 2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethyl methanesulfonate

The Role of Linkers in PROTACs

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker's length, flexibility, and chemical properties are crucial for the successful formation of a stable ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. PEG linkers, such as this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.

General Experimental Protocols for PROTAC Synthesis using PEG Linkers

While specific protocols for this compound are not publicly available, the following are generalized experimental procedures for the synthesis of PROTACs utilizing PEG-based linkers. These protocols typically involve standard organic chemistry reactions such as amide bond formation or click chemistry.

Protocol 1: Amide Bond Formation

This protocol outlines the coupling of a warhead or E3 ligase ligand containing a carboxylic acid with a deprotected and amine-functionalized version of a PEG linker.

Step 1: Deprotection of the THP group The THP protecting group on this compound can be removed under acidic conditions to reveal the terminal hydroxyl group.

Step 2: Conversion to an Amine The hydroxyl group is then typically converted to an amine through a two-step process: mesylation followed by substitution with an azide and subsequent reduction.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.

  • Add the amine-functionalized PEG linker to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

  • Upon completion, the product is isolated and purified, typically by flash chromatography or preparative HPLC.

Protocol 2: Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol is applicable when one component (e.g., the warhead) is functionalized with an alkyne and the other (e.g., the E3 ligase ligand) is attached to an azide-terminated PEG linker.

  • Dissolve the alkyne-containing component and the azide-functionalized PEG linker in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Add a source of copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, the PROTAC is isolated and purified.

Visualizing the PROTAC Mechanism and Synthesis Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and a simplified workflow for its synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: General mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow Start Start Warhead Synthesize/Obtain Warhead Ligand Start->Warhead E3_Ligand Synthesize/Obtain E3 Ligase Ligand Start->E3_Ligand Linker_Prep Prepare Functionalized PEG Linker (e.g., from this compound) Start->Linker_Prep Conjugation1 Conjugate Linker to Warhead Warhead->Conjugation1 Conjugation2 Conjugate Linker-Warhead to E3 Ligase Ligand E3_Ligand->Conjugation2 Linker_Prep->Conjugation1 Conjugation1->Conjugation2 Purification Purify PROTAC Conjugation2->Purification Characterization Characterize PROTAC (e.g., NMR, MS) Purification->Characterization End Final PROTAC Characterization->End

Caption: A simplified workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure can impart favorable physicochemical properties, and its functional groups allow for versatile conjugation strategies. The development of effective PROTACs relies on the careful selection and design of each component, with the linker playing a pivotal role in achieving potent and selective protein degradation. This guide provides foundational knowledge for researchers and drug developers interested in leveraging PEG-based linkers like this compound in their targeted protein degradation research.

References

basic principles of targeted protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, TPD technologies physically remove the target protein entirely.[2] This approach offers several advantages, including the ability to address proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, and the potential to overcome drug resistance.[2][3][4]

The primary cellular pathway hijacked by TPD is the Ubiquitin-Proteasome System (UPS) , the main machinery for degrading short-lived regulatory proteins and misfolded proteins in eukaryotic cells. By redirecting this system, TPD agents can achieve potent and sustained pharmacological effects, often acting catalytically at sub-stoichiometric concentrations.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process responsible for protein homeostasis. It involves the tagging of substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by a large protease complex known as the 26S proteasome.

The process, known as ubiquitination, proceeds through a sequential enzymatic cascade:

  • Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.

  • Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).

  • Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. There are over 600 E3 ligases in the human genome, providing substrate specificity to the system.

  • Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as the degradation signal.

  • Degradation: The polyubiquitinated protein is recognized, unfolded, and degraded into small peptides by the 26S proteasome, while ubiquitin molecules are recycled.

UPS_Pathway cluster_activation 1. Activation cluster_conjugation 2. Conjugation cluster_ligation 3. Ligation & 4. Polyubiquitination cluster_degradation 5. Degradation Ub Ubiquitin E1 E1 Enzyme Ub->E1 AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub ATP ATP ATP->E1 E2 E2 Enzyme E1_Ub->E2 E1_Ub->E2 E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 E2_Ub->E3 Ub_Target Ub-Target E3->Ub_Target Target Target Protein Target->E3 PolyUb_Target Poly-Ub-Target Ub_Target->PolyUb_Target Repeat Proteasome 26S Proteasome PolyUb_Target->Proteasome PolyUb_Target->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Diagram 1: The Ubiquitin-Proteasome System (UPS) Pathway.

Core TPD Technologies

Two major classes of small molecules are used to hijack the UPS for targeted degradation: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity. They consist of three distinct components:

  • A ligand that binds to the protein of interest (POI).

  • A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A chemical linker that connects the two ligands.

Mechanism of Action: The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. A key feature of PROTACs is their catalytic nature; after the target is degraded, the PROTAC is released and can induce the degradation of multiple additional target protein molecules.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 PolyUb_POI Poly-Ub-POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC POI_PROTAC_E3->Recycled_PROTAC Ub_Cascade E1-E2-Ub Cascade Ub_Cascade->POI_PROTAC_E3 Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->PROTAC Catalytic Cycle Molecular_Glue_Mechanism cluster_binding Glue Binding & Surface Remodeling cluster_ternary Induced Ternary Complex NeoSubstrate Neo-Substrate (Target) Ternary NeoSubstrate-E3-Glue NeoSubstrate->Ternary E3 E3 Ligase E3_Glue E3 + Glue Complex E3->E3_Glue Glue Molecular Glue Glue->E3_Glue E3_Glue->Ternary PolyUb_Target Poly-Ub-Target Ternary->PolyUb_Target Ubiquitination Ub_Cascade E1-E2-Ub Cascade Ub_Cascade->Ternary Ub Proteasome 26S Proteasome PolyUb_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow Start Degrader Design & Synthesis Step1 1. Ternary Complex Formation Assay Start->Step1 Biophysical/Biochemical Validation Step2 2. In Vitro Ubiquitination Assay Step1->Step2 Confirm Mechanism Step3 3. Cellular Degradation Assay (DC50 / Dmax) Step2->Step3 Cellular Validation End Downstream Functional Assays Step3->End Biological Impact

References

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Its popularity stems from its ease of introduction and removal, low cost, and stability under a range of reaction conditions.[1][2][3][4] This guide provides a comprehensive overview of the THP protecting group, including its mechanism of action, stability profile, and detailed experimental protocols for its use.

Core Function and Applications in Drug Development

The primary function of the THP group is to temporarily mask a hydroxyl group within a molecule, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on different parts of the molecule.[5] The protected alcohol, a THP ether, is stable to a variety of non-acidic reagents, including organometallics, hydrides, and strong bases. This stability is crucial in multi-step syntheses common in drug development, where numerous reagents and reaction conditions are employed. Once the desired transformations are complete, the THP group can be selectively removed under mild acidic conditions to regenerate the original hydroxyl group.

A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to the formation of diastereomers. This can complicate purification and characterization of the protected compound.

Mechanism of Protection and Deprotection

The formation of a THP ether is an acid-catalyzed reaction between an alcohol and 3,4-dihydropyran (DHP). The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated to yield the THP ether.

Deprotection is essentially the reverse process, also catalyzed by acid. The ether oxygen is protonated, making the alcohol a good leaving group. Subsequent attack by a nucleophile, typically water or an alcohol solvent, cleaves the C-O bond and liberates the original alcohol.

THP_Mechanism cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Alcohol->Reaction1 DHP Dihydropyran (DHP) DHP->Protonation H+ H+ H+->Protonation + Protonated_DHP Resonance-Stabilized Carbocation Protonated_DHP->Reaction1 Nucleophilic Attack THP_Ether R-OTHP Catalyst_Regen H+ Reaction1->Deprotonation Protonation->Protonated_DHP Deprotonation->THP_Ether Deprotonation->Catalyst_Regen - THP_Ether_In R-OTHP THP_Ether_In->Protonation_Ether H+_In H+ H+_In->Protonation_Ether + Protonated_Ether Protonated Ether Protonated_Ether->Cleavage Nucleophilic Attack H2O H₂O H2O->Cleavage Alcohol_Out R-OH Byproduct Hemiacetal Catalyst_Regen_Out H+ Byproduct->Catalyst_Regen_Out - Protonation_Ether->Protonated_Ether Cleavage->Alcohol_Out Cleavage->Byproduct Experimental_Workflow cluster_protection_workflow Protection Protocol cluster_deprotection_workflow Deprotection Protocol Start_Protect Dissolve alcohol, DHP, and catalyst (e.g., PPTS) in CH₂Cl₂ React_Protect Stir at 0°C to room temperature Start_Protect->React_Protect Monitor_Protect Monitor reaction by TLC React_Protect->Monitor_Protect Workup_Protect Quench with water, extract with CH₂Cl₂, wash with brine, and dry Monitor_Protect->Workup_Protect Purify_Protect Purify by column chromatography Workup_Protect->Purify_Protect Product_Protect THP-protected alcohol Purify_Protect->Product_Protect Start_Deprotect Dissolve THP ether in a mixed solvent system (e.g., THF/H₂O) React_Deprotect Add acid (e.g., acetic acid) and stir at room temperature or heat Start_Deprotect->React_Deprotect Monitor_Deprotect Monitor reaction by TLC React_Deprotect->Monitor_Deprotect Workup_Deprotect Neutralize with NaHCO₃, extract with organic solvent, and dry Monitor_Deprotect->Workup_Deprotect Purify_Deprotect Purify by column chromatography Workup_Deprotect->Purify_Deprotect Product_Deprotect Deprotected alcohol Purify_Deprotect->Product_Deprotect

References

An In-depth Technical Guide to MS-Peg3-thp: Solubility, Stability, and Application in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of MS-Peg3-thp, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The document details available data and expert inferences on its solubility and stability, alongside detailed experimental protocols and conceptual diagrams to aid in its practical application.

Introduction to this compound

This compound is a PROTAC linker that incorporates a three-unit polyethylene glycol (PEG) chain, a tetrahydropyranyl (THP) protecting group, and a terminal methanesulfonyl (mesyl) group. The PEG component enhances aqueous solubility and provides a flexible spacer. The THP group protects a terminal hydroxyl, which can be deprotected under acidic conditions to allow for further modification. The mesyl group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of a ligand for a target protein or an E3 ubiquitin ligase.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its constituent parts. The PEG3 chain significantly enhances solubility in aqueous and polar organic solvents. Commercial suppliers of similar PEG3-containing linkers note their solubility in water, DMSO, DCM, and DMF.[2][3]

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
WaterSolubleThe hydrophilic PEG chain imparts good aqueous solubility.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for PROTACs and their components.
Dichloromethane (DCM)SolubleA common solvent for organic synthesis.
Dimethylformamide (DMF)Highly SolubleOften used in peptide coupling and other bioconjugation reactions.
Ethanol/MethanolSolubleThe PEG component allows for solubility in polar protic solvents.
Diethyl EtherSparingly SolubleLess polar than the other solvents listed.
HexanesInsolubleA non-polar solvent.

Stability Profile

The stability of this compound is primarily dictated by the lability of the THP ether and the reactivity of the mesylate group.

  • pH Stability: The THP ether is stable under basic and neutral conditions but is readily cleaved under acidic conditions. The methanesulfonate group is stable to hydrolysis under both acidic and basic conditions.

  • Thermal Stability: While specific data is unavailable, PEG chains are generally stable at typical reaction and storage temperatures. The THP group can be cleaved at elevated temperatures in the presence of acid. The mesylate group is thermally stable but will react with nucleophiles at elevated temperatures.

  • Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment to prevent degradation.

Table 2: Stability of Functional Groups in this compound

Functional GroupConditionStabilityNotes
THP EtherAcidic (pH < 5)LabileCleaved to reveal a primary alcohol.
THP EtherNeutral (pH 6-8)StableGenerally stable for short-term handling.
THP EtherBasic (pH > 8)StableResistant to strongly basic conditions.
MesylateNucleophilesReactiveExcellent leaving group for SN2 reactions.
PEG ChainGeneral ConditionsStableThe ether linkages of the PEG chain are generally stable.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific applications.

Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the corresponding alcohol.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C to increase the rate of deprotection.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Nucleophilic Substitution of the Mesylate Group

This protocol outlines the reaction of the mesylate with a nucleophile, such as an amine-containing ligand for a protein of interest (POI-NH2).

Materials:

  • This compound

  • POI-NH2 (or other nucleophile)

  • Anhydrous dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound and the amine-containing ligand (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight. The reaction temperature can be increased if necessary, but this may lead to side products.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PROTAC conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->PROTAC Recycled PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action
Experimental Workflow for this compound Utilization

This diagram outlines a logical workflow for the deprotection of this compound and its subsequent conjugation to a protein of interest ligand.

Experimental_Workflow Experimental Workflow for this compound Start Start with This compound Deprotection THP Deprotection (Acidic Conditions) Start->Deprotection Intermediate HO-Peg3-Ms (Deprotected Intermediate) Deprotection->Intermediate Conjugation Nucleophilic Substitution with POI-Ligand-NH2 Intermediate->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Final_Product Final PROTAC Conjugate Purification->Final_Product

Experimental Workflow for this compound

References

The Art of Stealth: A Technical Guide to PEGylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, represents one of the most successful strategies in drug delivery and optimization. This technology has transformed the pharmaceutical landscape by dramatically improving the pharmacokinetic and pharmacodynamic profiles of numerous drugs, from small molecules to large biologics. By creating a hydrophilic, protective shield around the drug, PEGylation can extend circulating half-life, enhance stability, increase solubility, and reduce immunogenicity. This guide provides an in-depth technical overview of the core principles of PEGylation, its diverse applications, detailed experimental methodologies, and the impact on cellular signaling. It is designed to serve as a comprehensive resource for professionals engaged in the intricate process of drug discovery and development.

Core Principles of PEGylation

PEGylation is a biochemical modification process where one or more chains of polyethylene glycol are attached to a bioactive molecule, such as a protein, peptide, antibody fragment, or small molecule drug.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2] The process effectively increases the hydrodynamic size of the molecule, which is the primary mechanism behind its therapeutic advantages.[3]

The key benefits conferred by PEGylation include:

  • Extended Circulating Half-Life: The increased size of the PEG-drug conjugate significantly reduces its rate of renal clearance, prolonging its presence in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.[2][3]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective layer that masks antigenic epitopes on the drug's surface, shielding it from the host's immune system and reducing the likelihood of an immune response.

  • Enhanced Stability: The PEG shield protects the therapeutic molecule from enzymatic degradation by proteases, leading to increased stability both in vivo and on the shelf.

  • Improved Solubility: PEGylation can substantially increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.

However, PEGylation is not without its challenges. The attachment of PEG chains can sometimes lead to a partial loss of the drug's biological activity due to steric hindrance, which may interfere with its binding to target receptors. Furthermore, there is growing evidence of immune responses against the PEG polymer itself, which can lead to the accelerated blood clearance (ABC) phenomenon in some patients.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation are most clearly demonstrated through quantitative analysis of pharmacokinetic and pharmacodynamic parameters. The following tables summarize comparative data for several key therapeutic proteins, illustrating the profound impact of this technology.

Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Drugs
DrugModificationMean Half-Life (t½)Mean Clearance (CL/F)Key Findings & References
Filgrastim Non-PEGylated3.5 - 3.8 h~48 mL/h/kgStandard G-CSF requires daily injections.
Pegfilgrastim 20 kDa PEG15 - 80 h (avg. ~42 h)11 mL/h/kgHalf-life is significantly extended, allowing for once-per-chemotherapy-cycle dosing. Clearance is substantially reduced.
Interferon alfa-2a Non-PEGylated~2 hHigh renal clearanceShort half-life necessitates frequent dosing.
Peginterferon alfa-2a 40 kDa branched PEG61 - 110 h>100-fold reductionThe large, branched PEG provides a dramatic extension of half-life and a major reduction in renal clearance.
Interferon alfa-2b Non-PEGylated~2 hHigh renal clearanceSimilar to interferon alfa-2a, requires frequent administration.
Peginterferon alfa-2b 12 kDa linear PEG27.2 - 39.3 h~10-fold reductionThe smaller, linear PEG provides a significant but less pronounced effect compared to the 40 kDa branched PEG.
Table 2: Bioactivity and Immunogenicity Comparison of PEGylated vs. Non-PEGylated Drugs
DrugModificationParameter MeasuredResultKey Findings & References
Interferon alfa-2a Non-PEGylatedIn vitro Bioactivity100% (Reference)The native protein exhibits full activity.
Peginterferon alfa-2a (Pegasys) 40 kDa branched PEGIn vitro Bioactivity~7% of native formPEGylation significantly reduces in vitro activity, a trade-off for improved pharmacokinetics.
Growth Hormone (GH) Antagonist (B2036) Non-PEGylatedReceptor Binding Affinity100% (Reference)The core molecule binds with high affinity.
Pegvisomant (B2036-PEG) 5 kDa PEGReceptor Binding Affinity~2.5% of native form (39-fold reduction)PEGylation substantially decreases binding affinity, necessitating higher clinical doses.
Uricase Non-PEGylatedImmunogenicity (Mice)High anti-uricase antibody titersThe unmodified enzyme is highly immunogenic.
PEG-uricase PEGylatedImmunogenicity (Mice)No detectable anti-uricase antibodiesPEGylation effectively eliminated the immunogenic response in the animal model.
Certolizumab Fab' Non-PEGylatedT-cell ActivationHigher frequency of T-cell primingThe non-PEGylated fragment is more potent in activating T-cells.
Certolizumab Pegol PEGylatedT-cell ActivationPrimed fewer T-cellsPEGylation reduced uptake by dendritic cells and subsequent T-cell priming, indicating lower immunogenicity.

Key Signaling Pathways Modulated by PEGylated Drugs

PEGylation can alter how a therapeutic agent interacts with cellular signaling cascades. While the core mechanism of action of the drug remains the same, the sustained signaling resulting from the extended half-life can lead to enhanced therapeutic outcomes.

PEGylated Interferon-α and the JAK/STAT Pathway

Type I interferons, including interferon-α, exert their antiviral and antiproliferative effects by activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding to its receptor (IFNAR), PEG-interferon-α triggers a phosphorylation cascade that leads to the formation of the ISGF3 transcription factor complex. This complex translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. The extended presence of PEG-interferon-α leads to a broader spectrum of gene expression compared to its non-PEGylated counterpart.

PEG_Interferon_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN-α Receptor (IFNAR) JAK1_Tyk2 JAK1 / Tyk2 IFNAR->JAK1_Tyk2 Activation STAT1_STAT2 STAT1 / STAT2 JAK1_Tyk2->STAT1_STAT2 Phosphorylation pSTAT1_pSTAT2 pSTAT1 / pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 IRF9 IRF9 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation & Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription Antiviral_State Antiviral State Transcription->Antiviral_State PEG_IFN PEG-Interferon-α PEG_IFN->IFNAR Binding pSTAT1_pSTAT2IRF9 pSTAT1_pSTAT2IRF9 pSTAT1_pSTAT2IRF9->ISGF3 Complex Formation

PEG-Interferon-α activates the JAK/STAT pathway to induce an antiviral state.
PEGylated G-CSF and Neutrophil Production

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the proliferation and differentiation of neutrophil precursors. It binds to the G-CSF receptor on myeloid progenitor cells, activating multiple downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK. This coordinated signaling cascade promotes the survival, proliferation, and maturation of neutrophils, helping to reduce the duration of severe neutropenia in patients undergoing chemotherapy.

PEG_GCSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF_R G-CSF Receptor JAK JAK GCSF_R->JAK Activation PI3K PI3K GCSF_R->PI3K Activation RAS RAS GCSF_R->RAS Activation STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Dimerization & Translocation AKT AKT PI3K->AKT Outcome Neutrophil Proliferation, Differentiation, & Survival AKT->Outcome Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocation Transcription->Outcome Pegfilgrastim Pegfilgrastim (PEG-G-CSF) Pegfilgrastim->GCSF_R Binding

Pegfilgrastim activates multiple pathways to stimulate neutrophil production.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated therapeutic requires robust and well-defined experimental procedures for both the conjugation reaction and the subsequent characterization of the product.

General Workflow for PEGylated Drug Development

The development process follows a logical progression from initial reaction design and optimization to purification and finally, rigorous analytical characterization to ensure product quality, homogeneity, and activity.

PEGylation_Workflow cluster_char Analytical Characterization start Start: Therapeutic Protein peg_reagent Select PEG Reagent (Size, Structure, Chemistry) start->peg_reagent reaction PEGylation Reaction (Control pH, Temp, Ratio) peg_reagent->reaction purification Purification (IEX, SEC) reaction->purification characterization Characterization purification->characterization end Final Product: PEGylated Drug characterization->end mass_spec LC-MS/MS (Site of PEGylation) characterization->mass_spec sec_mals SEC-MALS (Purity, Aggregation, Degree of PEGylation) characterization->sec_mals bioassay Bioassay (In Vitro Activity) characterization->bioassay

General workflow for the development and analysis of a PEGylated therapeutic.
Protocol 1: Site-Specific Thiol PEGylation (PEG-Maleimide)

This protocol describes the site-specific conjugation of a PEG-maleimide reagent to a free cysteine residue on a protein.

Materials:

  • Cysteine-containing protein (1-10 mg/mL).

  • PEG-Maleimide reagent.

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5. Avoid buffers containing thiols.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Anhydrous DMSO or DMF for dissolving the PEG reagent.

  • Purification equipment (e.g., Size Exclusion Chromatography column).

Methodology:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is thoroughly degassed by vacuum or by bubbling with an inert gas (e.g., argon) to prevent oxidation of the free thiol.

  • (Optional) Disulfide Bond Reduction: If targeting a cysteine involved in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

  • PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is recommended as a starting point.

  • Incubation: Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 4°C.

  • (Optional) Quenching: The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to consume any excess PEG-Maleimide.

  • Purification: Separate the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), depending on the properties of the conjugate.

Protocol 2: N-Terminal Amine PEGylation (PEG-Aldehyde)

This protocol targets the N-terminal α-amino group via reductive amination, which is more selective than targeting lysine ε-amino groups by controlling the reaction pH.

Materials:

  • Protein with an accessible N-terminus.

  • mPEG-Propionaldehyde reagent.

  • Reaction Buffer: Sodium phosphate buffer, pH 5.0-7.0.

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).

  • Purification equipment.

Methodology:

  • Protein and Reagent Preparation: Dissolve the protein in the reaction buffer. The pKa of the N-terminal amine is typically lower than that of lysine side chains. Performing the reaction at a mildly acidic to neutral pH (e.g., pH 6.0) favors selective reaction at the N-terminus.

  • Reaction Initiation: Add the mPEG-Propionaldehyde to the protein solution. A molar ratio of PEG to protein between 2:1 and 10:1 is a typical starting range.

  • Reductive Amination: Add the reducing agent, sodium cyanoborohydride, to the reaction mixture. This agent selectively reduces the Schiff base formed between the aldehyde and the amine, creating a stable secondary amine linkage.

  • Incubation: Allow the reaction to proceed for 12-24 hours at a controlled temperature, typically 4°C, with gentle mixing.

  • Purification: Purify the resulting mono-PEGylated protein conjugate using IEX or SEC chromatography to separate it from unreacted materials and multi-PEGylated species.

Protocol 3: Characterization by SEC-MALS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing PEGylated proteins without relying on column calibration standards.

Methodology:

  • System Setup: An HPLC system is equipped with an appropriate SEC column and connected in series to a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

  • Mobile Phase: Use a suitable, filtered, and degassed buffer (e.g., PBS) as the mobile phase.

  • Sample Injection: Inject the purified PEGylated protein sample onto the SEC column. The components will separate based on their hydrodynamic volume.

  • Data Acquisition: Collect data simultaneously from all three detectors (UV, MALS, dRI) using specialized software (e.g., ASTRA).

  • Data Analysis (Protein Conjugate Analysis):

    • The UV detector signal is proportional to the protein concentration (since PEG has no significant UV absorbance at 280 nm).

    • The dRI detector signal is proportional to the total concentration of both protein and PEG.

    • The MALS detector measures the light scattered by the eluting molecules, which is proportional to both their molar mass and concentration.

    • By using the known UV extinction coefficient (ε) for the protein and the refractive index increments (dn/dc) for both the protein (typically ~0.185 mL/g) and the PEG, the software can deconvolve the signals at each elution point. This allows for the independent calculation of the molar mass of the protein portion and the PEG portion of the conjugate, thereby determining the degree of PEGylation and assessing the sample's purity and aggregation state.

Conclusion and Future Outlook

PEGylation has firmly established itself as a clinically and commercially successful platform for enhancing the therapeutic properties of drugs. It has enabled the development of biologics that are safer, more effective, and more convenient for patients. While first-generation techniques often produced heterogeneous mixtures, the field has advanced toward more controlled, site-specific conjugation methods that yield well-defined products with preserved bioactivity.

The future of PEGylation will likely focus on overcoming its current limitations. This includes the development of biodegradable PEGs to prevent long-term accumulation, the exploration of alternative polymers to mitigate anti-PEG immunity, and the design of releasable PEG linkers that can detach from the drug at the target site. As our understanding of the intricate relationship between polymer structure and biological function deepens, PEGylation and next-generation polymer conjugation technologies will continue to be indispensable tools in the quest to design superior therapeutics.

References

Methodological & Application

Application Notes and Protocols for MS-Peg3-thp in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MS-Peg3-thp in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule such as solubility and cell permeability.

This compound is a versatile, high-purity, monodisperse polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its structure comprises a triethylene glycol (PEG3) spacer, which enhances hydrophilicity and provides optimal length and flexibility for ternary complex formation. The linker is functionalized with a mesylate (MS) group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, while the THP group provides a stable protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions for subsequent conjugation.

Core Applications of this compound

The primary application of this compound is in the modular synthesis of PROTACs. Its bifunctional nature allows for a stepwise and controlled conjugation of the POI-binding ligand and the E3 ligase ligand. The PEG3 spacer is particularly advantageous as it has been shown to be an effective length for inducing potent degradation of various target proteins.

Featured Application: Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis of a potent PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis utilizes the BET bromodomain inhibitor JQ1 as the POI-binding ligand and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).

Quantitative Data Summary

The following table summarizes the degradation efficiency of representative BRD4-targeting PROTACs utilizing a PEG3 linker, demonstrating the potency achievable with this linker length.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-1 BRD4PomalidomidePEG3<10>90DLBCL Cells
ARV-825 BRD4PomalidomidePEG~1>95Burkitt's Lymphoma
Compound 21 BRD4PomalidomidePEG38.1>90THP-1

Note: Data for "Hypothetical PROTAC-1" is representative of the high potency observed with PEG3 linkers in similar systems. ARV-825 uses a PEG linker of undisclosed length but demonstrates the general efficacy of this linker class.

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG3-OH Intermediate

This protocol describes the reaction of the BRD4 inhibitor JQ1 with this compound. The phenolic hydroxyl group of JQ1 acts as a nucleophile, displacing the mesylate group of the linker.

Materials:

  • (+)-JQ1

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG3-OTHP intermediate.

  • Dissolve the purified JQ1-PEG3-OTHP in a mixture of acetic acid, THF, and water (3:1:1).

  • Stir the reaction at room temperature for 4 hours to deprotect the THP group.

  • Monitor the deprotection by LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the JQ1-PEG3-OH intermediate.

Protocol 2: Final PROTAC Synthesis - Coupling of JQ1-PEG3-OH with Pomalidomide

This protocol details the final step of the PROTAC synthesis, which involves a Mitsunobu reaction to couple the hydroxyl group of the JQ1-PEG3-OH intermediate with the phthalimide nitrogen of pomalidomide.

Materials:

  • JQ1-PEG3-OH intermediate

  • Pomalidomide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Procedure:

  • Dissolve the JQ1-PEG3-OH intermediate (1.0 eq) and pomalidomide (1.1 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

Protocol 3: Western Blot for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line (e.g., MV-4-11, a human acute myeloid leukemia cell line)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a co-treatment with MG132 as a negative control.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the BRD4 signal to the loading control (GAPDH).

  • Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

Signaling Pathway of BRD4 Degradation and Downstream Effects

BRD4 is a key transcriptional coactivator that regulates the expression of several oncogenes, including c-Myc and Bcl-2. Degradation of BRD4 by a PROTAC leads to the downregulation of these genes, which in turn inhibits cell proliferation and induces apoptosis.[1][2]

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Cellular Effects PROTAC PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 c_Myc c-Myc (Oncogene) Degraded_BRD4->c_Myc Downregulation Bcl_2 Bcl-2 (Anti-apoptotic) Degraded_BRD4->Bcl_2 Downregulation Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Apoptosis Apoptosis Bcl_2->Apoptosis

Caption: BRD4 degradation by PROTACs downregulates c-Myc and Bcl-2, leading to decreased cell proliferation and increased apoptosis.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the logical flow from the synthesis of the PROTAC to the evaluation of its biological activity.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Start Start Materials: JQ1, this compound, Pomalidomide Step1 Step 1: Couple JQ1 with this compound Start->Step1 Intermediate1 JQ1-PEG3-OTHP Step1->Intermediate1 Step2 Step 2: THP Deprotection Intermediate1->Step2 Intermediate2 JQ1-PEG3-OH Step2->Intermediate2 Step3 Step 3: Couple with Pomalidomide Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Cell_Culture Cell Culture (e.g., MV-4-11) Cell_Culture->Treatment Western_Blot Western Blot for BRD4 Degradation Treatment->Western_Blot Data_Analysis Data Analysis: DC50 and Dmax Western_Blot->Data_Analysis

Caption: A streamlined workflow for the synthesis of a BRD4-targeting PROTAC using this compound and its subsequent biological evaluation.

References

Application Notes and Protocols for MS-Peg3-thp in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.

This document provides detailed application notes and protocols for the use of MS-Peg3-thp , a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs, specifically focusing on its reaction conditions for conjugation to E3 ligase ligands. This compound, chemically known as 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a bifunctional linker featuring a methanesulfonate (mesylate) group for nucleophilic substitution and a tetrahydropyranyl (THP)-protected alcohol. The PEG3 moiety enhances solubility and provides appropriate spacing, while the terminal functional groups allow for sequential conjugation to the POI and E3 ligase ligands.

Overview of this compound Chemistry

The this compound linker is designed for a two-step conjugation process. The methanesulfonate group serves as an excellent leaving group for reaction with nucleophiles, such as amines or phenols, commonly found on E3 ligase ligands or POI binders. The THP group is a common acid-labile protecting group for alcohols. Its removal unmasks a hydroxyl group, which can then be further functionalized or used as a conjugation point.

A typical synthetic strategy involving this compound would proceed as follows:

  • Conjugation via the Mesylate Group: Reaction of the this compound linker with a nucleophilic handle on either the E3 ligase ligand or the POI ligand.

  • Deprotection of the THP Group: Removal of the THP protecting group under acidic conditions to reveal a terminal hydroxyl group.

  • Activation and Final Conjugation: Activation of the newly formed hydroxyl group (e.g., conversion to a carboxylic acid, another mesylate, or an azide) followed by reaction with the second ligand to complete the PROTAC synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific E3 ligase ligand and other reactants.

Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the reaction of the methanesulfonate group of this compound with a primary or secondary amine on an E3 ligase ligand (e.g., derivatives of lenalidomide, pomalidomide, or VHL ligands).

Materials:

  • This compound

  • Amine-containing E3 ligase ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature to 40-60 °C to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting THP-protected conjugate by flash column chromatography.

Protocol 2: Deprotection of the THP Group

This protocol outlines the removal of the THP protecting group to yield a free hydroxyl group.

Materials:

  • THP-protected conjugate from Protocol 1

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA))

  • Saturated sodium bicarbonate solution

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the THP-protected conjugate in methanol or dichloromethane.

  • Add a catalytic amount of the chosen acid (e.g., 0.1-0.2 equivalents of PTSA or PPTS). Alternatively, a solution of 10-20% TFA in DCM can be used.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.

  • Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • If DCM was used as the solvent, wash the organic layer with water and brine. If methanol was used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid and subsequent amide coupling with an amine-containing POI ligand.

Step 3a: Oxidation of the Alcohol to a Carboxylic Acid This step is necessary to prepare for amide bond formation.

Materials:

  • Deprotected conjugate from Protocol 2

  • Acetonitrile and Phosphate Buffer (pH 6.7)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium chlorite (NaClO2)

  • Sodium hypochlorite (NaOCl) solution

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the deprotected conjugate in a mixture of acetonitrile and phosphate buffer.

  • Add TEMPO (catalytic amount) and sodium chlorite (excess).

  • Slowly add a dilute solution of sodium hypochlorite.

  • Stir vigorously at room temperature and monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Acidify the mixture with HCl (1M) and extract the carboxylic acid product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the carboxylic acid intermediate.

Step 3b: Amide Coupling

Materials:

  • Carboxylic acid intermediate from Step 3a

  • Amine-containing POI ligand

  • Anhydrous DMF

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • DIPEA

  • Standard organic synthesis glassware and inert atmosphere setup

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (1.1-1.3 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Work up the reaction as described in Protocol 1 (quenching, extraction, washing).

  • Purify the final PROTAC product by preparative HPLC.

Data Presentation

While specific quantitative data for PROTACs synthesized with this compound is not available in the public domain, the following tables provide an example of how such data would be structured for comparison.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis Steps

StepReactantsSolventBase/CatalystTemp (°C)Time (h)Yield (%)
1. Conjugation E3 Ligand-NH2 + this compoundDMFDIPEA501875
2. Deprotection THP-protected conjugateMeOHPTSA25295
3a. Oxidation Alcohol intermediateMeCN/BufferTEMPO/NaClO225480
3b. Coupling Acid + POI Ligand-NH2DMFHATU/DIPEA251660

Table 2: Characterization of a Hypothetical PROTAC

PropertyValue
Molecular Weight Calculated for the final PROTAC
Purity (HPLC) >95%
Binding Affinity (E3 Ligase, Kd) To be determined experimentally (e.g., by SPR or ITC)
Binding Affinity (POI, Kd) To be determined experimentally
Degradation (DC50) To be determined in a cellular assay
Max Degradation (Dmax) To be determined in a cellular assay

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (Target) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase loaded Proteasome->POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials: E3 Ligand-NH2 This compound step1 Step 1: Conjugation (Nucleophilic Substitution) start->step1 intermediate1 Intermediate 1: THP-protected conjugate step1->intermediate1 step2 Step 2: Deprotection (Acidic Cleavage) intermediate1->step2 intermediate2 Intermediate 2: Alcohol-terminated conjugate step2->intermediate2 step3a Step 3a: Oxidation intermediate2->step3a intermediate3 Intermediate 3: Carboxylic Acid step3a->intermediate3 step3b Step 3b: Amide Coupling with POI Ligand-NH2 intermediate3->step3b final_product Final PROTAC step3b->final_product

Caption: Synthetic workflow for a PROTAC using this compound.

Logical Relationship: Key Components of a PROTAC

Caption: The three core components of a PROTAC molecule.

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing an MS-PEG3-THP Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from the cell by co-opting the ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element that influences the formation and stability of the ternary complex between the POI and the E3 ligase, thereby affecting the efficiency of protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.

This document provides a detailed, step-by-step guide for the synthesis of a generic PROTAC using a hypothetical bifunctional PEG linker, MS-PEG3-THP. For the purpose of this protocol, we will assume "MS" refers to a mesyl (methanesulfonyl) group, a good leaving group for nucleophilic substitution, and "THP" refers to a tetrahydropyranyl group, a common acid-labile protecting group for alcohols. The "PEG3" component indicates a triethylene glycol spacer.

General Synthetic Strategy: The synthesis of the final PROTAC is designed in a modular fashion, allowing for the sequential attachment of the POI ligand and the E3 ligase ligand to the this compound linker. The overall strategy involves:

  • Nucleophilic Substitution: Reaction of a nucleophilic functional group (e.g., a phenol or amine) on the first binding ligand (Ligand 1, either for the POI or E3 ligase) with the mesylated end of the this compound linker.

  • Deprotection: Removal of the THP protecting group to reveal a terminal hydroxyl group on the linker-ligand conjugate.

  • Activation and Coupling: Conversion of the terminal hydroxyl group to a more reactive species (e.g., a carboxylic acid followed by amide coupling) to facilitate reaction with the second binding ligand (Ligand 2).

Experimental Protocols

Protocol 1: Synthesis of Ligand 1-PEG3-OTHP Intermediate

This protocol describes the coupling of a ligand containing a nucleophilic group (e.g., a phenol, represented as Ligand 1-OH) with the this compound linker.

Materials and Reagents:

  • Ligand 1-OH (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand 1-OH in anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60°C and stir overnight.

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand 1-PEG3-OTHP intermediate.

Protocol 2: Deprotection of the THP Group

This protocol details the removal of the THP protecting group to yield the alcohol intermediate.

Materials and Reagents:

  • Ligand 1-PEG3-OTHP (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Ligand 1-PEG3-OTHP intermediate in ethanol.

  • Add PPTS to the solution.

  • Heat the reaction mixture to 55°C and stir for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Ligand 1-PEG3-OH.

Protocol 3: Synthesis of the Final PROTAC via Amide Coupling

This protocol involves a two-step process: oxidation of the alcohol to a carboxylic acid, followed by amide coupling with the second ligand (Ligand 2-NH2).

Step 3a: Oxidation to Carboxylic Acid

Materials and Reagents:

  • Ligand 1-PEG3-OH (1.0 eq)

  • Jones reagent (CrO3/H2SO4/acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ligand 1-PEG3-OH in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude carboxylic acid, Ligand 1-PEG3-COOH, which can be used in the next step without further purification.

Step 3b: Amide Coupling

Materials and Reagents:

  • Ligand 1-PEG3-COOH (1.0 eq)

  • Ligand 2-NH2 (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the crude Ligand 1-PEG3-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Ligand 2-NH2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.

Data Presentation

Table 1: Summary of Quantitative Data for PROTAC Synthesis

StepIntermediate/ProductStarting Material (eq)Yield (%)Purity (LC-MS)Molecular Weight ( g/mol )
1Ligand 1-PEG3-OTHP1.075>95%Varies
2Ligand 1-PEG3-OH1.090>98%Varies
3aLigand 1-PEG3-COOH1.0~85 (crude)-Varies
3bFinal PROTAC1.060>99%Varies

Note: Yields and purity are representative and may vary depending on the specific ligands used.

Visualizations

Experimental Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product Ligand 1-OH Ligand 1-OH step1 Protocol 1: Nucleophilic Substitution Ligand 1-OH->step1 This compound This compound This compound->step1 Ligand 2-NH2 Ligand 2-NH2 step3b Protocol 3b: Amide Coupling Ligand 2-NH2->step3b int1 Ligand 1-PEG3-OTHP step1->int1 step2 Protocol 2: THP Deprotection int2 Ligand 1-PEG3-OH step2->int2 step3a Protocol 3a: Oxidation int3 Ligand 1-PEG3-COOH step3a->int3 Final PROTAC Final PROTAC step3b->Final PROTAC int1->step2 int2->step3a int3->step3b

Caption: A flowchart illustrating the modular, step-by-step synthesis of a PROTAC.

PROTAC Mechanism of Action and Signaling Pathway:

PROTAC_Mechanism cluster_components Molecular Components cluster_process Cellular Process PROTAC PROTAC Ternary Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Ub Transfer Recycle PROTAC Recycled Ternary->Recycle Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for PEGylated Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols relevant to the use of polyethylene glycol (PEG) linkers in the development of ADCs.

While the specific molecule "MS-Peg3-thp" is primarily characterized as a linker for Proteolysis Targeting Chimeras (PROTACs), a different therapeutic modality, its core components—a PEG3 chain and a tetrahydropyran (THP) protecting group—are highly relevant to ADC technology.[1][2][3] This document will focus on the broader and well-established application of PEGylated linkers in ADC development and the role of protecting groups like THP in their synthesis.

The Role of PEG Linkers in ADCs

Polyethylene glycol (PEG) linkers are frequently incorporated into ADC design to leverage their unique physicochemical properties.[][] The inclusion of a PEG chain can significantly enhance the therapeutic index of an ADC.

Key Advantages of PEG Linkers:

  • Enhanced Solubility and Stability: Many cytotoxic payloads are hydrophobic. The hydrophilic nature of PEG can improve the solubility of the final ADC construct, reducing the risk of aggregation.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.

  • Reduced Immunogenicity: The PEG chain can shield the ADC from the host immune system, potentially reducing the development of anti-drug antibodies.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of defined-length PEG linkers can aid in the production of more homogeneous ADCs with a consistent DAR, which is a critical quality attribute.

Table 1: Properties of Common Linker Types in ADC Development

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Hydrophilic, flexible chain of ethylene glycol units.Improved solubility, longer half-life, reduced aggregation and immunogenicity.Potential for reduced cell permeability if the PEG chain is too long.
Peptide Linkers Contain a specific amino acid sequence cleaved by lysosomal proteases (e.g., Cathepsin B).Specific payload release within the target cell.Can be susceptible to premature cleavage in circulation.
Hydrazone Linkers Acid-labile, designed to release the payload in the acidic environment of endosomes and lysosomes.Targeted release in the acidic intracellular compartments.Can be unstable in systemic circulation, leading to off-target toxicity.
Disulfide Linkers Cleaved in the reducing environment of the cell.Intracellular-specific payload release.Potential for premature cleavage by circulating thiols.
Non-Cleavable Linkers Rely on the complete degradation of the antibody in the lysosome to release the payload.Increased stability in circulation.The released payload retains the linker and an amino acid residue, which may impact its activity.

The Role of the Tetrahydropyran (THP) Group in Synthesis

The tetrahydropyran (THP) group is a common protecting group for alcohols in organic synthesis. In the context of drug-linker synthesis, a THP group can be used to temporarily block a hydroxyl functional group on the payload or the linker itself during chemical modifications. This prevents unwanted side reactions and ensures that the conjugation chemistry proceeds at the desired location. The THP group is stable under many reaction conditions but can be readily removed under mild acidic conditions.

Experimental Protocols

General Protocol for Antibody-PEG-Payload Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a PEGylated payload to an antibody via the reaction of a maleimide group on the linker with a free thiol group on the antibody. The free thiols are generated by the reduction of interchain disulfide bonds in the antibody hinge region.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEG-Payload linker dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., N-acetylcysteine or cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometry)

Workflow Diagram:

G cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification and Analysis mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction (TCEP) Reaction Conjugation Reaction Reduced_mAb->Reaction Linker_Payload Maleimide-PEG-Payload Linker_Payload->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC/TFF) Quenching->Purification Analysis Analysis (DAR, Aggregation) Purification->Analysis

Caption: Workflow for ADC conjugation via thiol-maleimide chemistry.

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a calculated amount of TCEP solution to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP to antibody is a common starting point.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Add the Maleimide-PEG-Payload solution to the reduced antibody. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess of the linker-payload.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetylcysteine) in molar excess to the Maleimide-PEG-Payload to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload, excess reagents, and any aggregated material using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

    • Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography (SEC)-HPLC.

In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cell line (e.g., HER2-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well cell culture plates

  • Plate reader

Workflow Diagram:

G cluster_0 Cell Plating cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Plating Seed cells in 96-well plates Treatment Add serial dilutions of ADC Plating->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_Assay Add cell viability reagent Incubation->Viability_Assay Readout Measure luminescence/absorbance Viability_Assay->Readout IC50 Calculate IC50 values Readout->IC50

Caption: Workflow for an in vitro cytotoxicity assay.

Procedure:

  • Seed the target and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody control.

  • Remove the culture medium from the cells and add the different concentrations of the ADC and control antibody. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.

Signaling Pathway: ADC-Mediated Cell Killing

The general mechanism of action for an ADC involves several key steps, leading to the targeted killing of cancer cells.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General signaling pathway of ADC-mediated cell killing.

Future Perspectives: PROTAC-Antibody Conjugates (PACs)

An emerging area of research is the development of PROTAC-antibody conjugates (PACs), which combine the targeting ability of antibodies with the protein-degrading capabilities of PROTACs. In this approach, a PROTAC molecule is conjugated to an antibody, allowing for its targeted delivery to specific cells. This could potentially expand the therapeutic applications of PROTACs and create a new class of targeted protein degraders. Linkers such as those containing PEG chains would be essential for the development of stable and effective PACs.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific antibody, payload, and linker system. All work should be conducted in a safe and appropriate laboratory setting.

References

Application Notes and Protocols for In Vitro Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays used to study protein degradation, a critical process in cell biology and a promising avenue for therapeutic intervention. The accompanying protocols are designed to guide researchers through the experimental setup and execution of these assays.

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in the regulation of a wide array of cellular processes.[1][2][3] This pathway involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, marking them for degradation by the proteasome.[2] The process is carried out by the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4] The E3 ligase provides substrate specificity, making it an attractive target for therapeutic development.

UPS_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation E1 E1 E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin Ub->E1_Ub ATP ATP ATP->E1_Ub E1_Ub->AMP_PPi E2 E2 E2_Ub E2~Ub E1_Ub->E2_Ub Ub Transfer E2->E2_Ub E3 E3 Ligase Ub_Substrate Ubiquitinated Target Protein E2_Ub->Ub_Substrate Ub Transfer E3_Substrate E3-Substrate Complex E3->E3_Substrate Substrate Target Protein Substrate->E3_Substrate E3_Substrate->Ub_Substrate Proteasome 26S Proteasome Ub_Substrate->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System (UPS) signaling cascade.

In Vitro Ubiquitination Assay

Application Note: In vitro ubiquitination assays are fundamental for dissecting the molecular mechanisms of the UPS. These assays reconstitute the ubiquitination cascade using purified components (E1, E2, E3, ubiquitin, and substrate) to determine if a specific E3 ligase can ubiquitinate a target protein. This is crucial for validating E3 ligase-substrate interactions and for screening compounds that may modulate this activity. The results are typically analyzed by Western blotting, detecting the higher molecular weight ubiquitinated species of the substrate protein.

Ubiquitination_Workflow start Prepare Reaction Mix (E1, E2, E3, Ub, ATP, Substrate) incubate Incubate at 30-37°C for 1-2 hours start->incubate stop Stop Reaction (add SDS-PAGE buffer) incubate->stop sds SDS-PAGE stop->sds transfer Western Blot Transfer sds->transfer probe Probe with Antibodies (Anti-Substrate & Anti-Ubiquitin) transfer->probe detect Detect Ubiquitinated Protein Bands probe->detect Proteasome_Assay_Workflow start Prepare Samples (Cell lysate or purified proteasome) add_inhibitor Add Test Compound (e.g., Proteasome Inhibitor) start->add_inhibitor add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex/Em ~350/440 nm) incubate->measure PROTAC_Mechanism cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded POI Proteasome->Degraded Degradation

References

Application Notes: Utilizing MS-Peg3-thp for Targeted Oncology Research through PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MS-Peg3-thp is a heterobifunctional molecule featuring a triethylene glycol (Peg3) linker system. In the field of targeted oncology, its primary application is not as a standalone therapeutic agent, but as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's own protein degradation machinery.[1]

These application notes provide a comprehensive overview of how a researcher in oncology drug development can utilize a PEG-based linker, such as this compound, to create and evaluate novel PROTACs for the targeted degradation of oncoproteins.

PROTAC Technology Overview

PROTACs are bifunctional molecules that consist of three key components:

  • A ligand for a protein of interest (POI): This "warhead" binds to the specific cancer-driving protein that needs to be eliminated.[2]

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits a component of the cell's ubiquitin-proteasome system (UPS).[2]

  • A chemical linker: This connects the warhead and the anchor, and its composition and length are critical for the PROTAC's efficacy.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Role of the this compound Linker

The linker is a critical determinant of a PROTAC's biological activity. PEG-based linkers, like the one in this compound, are widely used in PROTAC design for several reasons:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Flexibility and Conformation: The flexibility of the PEG linker allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Linker Length Optimization: The length of the linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair. PEG linkers of varying lengths can be systematically synthesized to identify the optimal distance for efficient protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target oncoprotein.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (Oncoprotein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated targeted protein degradation workflow.

Experimental Protocols for PROTAC Development and Evaluation

The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC for targeted oncology research using a linker like this compound.

I. PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves coupling the three main components. A common approach is amide bond formation.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol outlines the coupling of a carboxylic acid-functionalized component (e.g., a warhead for the target protein) with an amine-functionalized PEG linker, followed by coupling to the E3 ligase ligand.

Step 1: Coupling of Target Protein Ligand with PEG Linker

  • Reagents and Materials:

    • Target Protein Ligand with a carboxylic acid group (1.0 eq)

    • Amine-PEG-Boc linker (e.g., a derivative of this compound) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the target protein ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEG-Boc linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography.

Step 2: Deprotection of the Boc Group

  • Reagents and Materials:

    • Product from Step 1

    • DCM

    • TFA

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Coupling of the Intermediate with the E3 Ligase Ligand

  • Reagents and Materials:

    • Deprotected intermediate from Step 2 (1.0 eq)

    • E3 Ligase Ligand with a carboxylic acid group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes.

    • Add the deprotected intermediate from Step 2.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

II. In Vitro Evaluation of the PROTAC

Once synthesized, the novel PROTAC must be evaluated for its ability to induce the degradation of the target protein and its effect on cancer cell viability.

Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax)

This protocol uses Western Blotting to quantify the degradation of the target oncoprotein.

  • Materials:

    • Cancer cell line expressing the target protein

    • Complete growth medium

    • Synthesized PROTAC

    • DMSO

    • 6-well plates

    • Lysis buffer

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • Secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to attach overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be kept constant (e.g., 0.1%). Treat the cells with different concentrations of the PROTAC for a set time (e.g., 24 hours). Include a vehicle control (DMSO only).

    • Cell Lysis: After incubation, wash the cells with PBS and lyse them.

    • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with the primary antibodies for the target protein and the loading control, followed by the appropriate secondary antibodies.

    • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Protocol 3: Cell Viability Assay (IC50 Determination)

This protocol assesses the effect of the PROTAC on cancer cell proliferation.

  • Materials:

    • Cancer cell line

    • 96-well plates

    • MTT or CellTiter-Glo® reagent

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with serial dilutions of the PROTAC as described in Protocol 2. Incubate for a longer period (e.g., 72 hours).

    • Viability Measurement: Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

    • Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration) value.

III. In Vivo Evaluation of the PROTAC

Promising PROTAC candidates from in vitro studies should be evaluated in animal models of cancer.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Materials:

    • Immunocompromised mice

    • Cancer cell line for tumor implantation

    • PROTAC formulation

    • Vehicle control

  • Procedure:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

    • Treatment: Once tumors reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the PROTAC formulation (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.

    • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation in the tumor tissue).

Experimental Workflow for PROTAC Development

The following diagram outlines the general workflow for the development and evaluation of a novel PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection 1. Target & E3 Ligase Selection Ligand_Design 2. Ligand & Linker Design (e.g., using this compound) Target_Selection->Ligand_Design Synthesis 3. PROTAC Synthesis & Purification Ligand_Design->Synthesis Degradation_Assay 4. Target Degradation Assay (Western Blot, DC50, Dmax) Synthesis->Degradation_Assay Viability_Assay 5. Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay Selectivity_Assay 6. Selectivity Profiling (Proteomics) Viability_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization PK_PD 7. Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Efficacy_Study 8. Xenograft Model Efficacy Study PK_PD->Efficacy_Study Toxicity_Study 9. Toxicology Assessment Efficacy_Study->Toxicity_Study Clinical_Candidate Clinical Candidate Toxicity_Study->Clinical_Candidate Lead_Optimization->Synthesis Iterative Design Lead_Optimization->PK_PD

Caption: General workflow for PROTAC design and evaluation.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the in vitro evaluation of a newly synthesized PROTAC.

PROTAC Identifier Target Protein E3 Ligase Linker (e.g., this compound) DC50 (nM) Dmax (%) IC50 (nM)
PROTAC-001Oncoprotein XCRBNPeg35095100
PROTAC-002Oncoprotein XVHLPeg37590150
.....................

References

Application Notes and Protocols for the Characterization of MS-Peg3-thp Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Proteolysis Targeting Chimeras (PROTACs) that incorporate an MS-Peg3-thp (Methyl-PEG3-Tetrahydropyran) linker. The methodologies described herein are essential for advancing PROTAC discovery and development, enabling a thorough understanding of their biochemical, biophysical, and cellular properties.

Introduction to this compound Containing PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that engages an E3 ligase, and a linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation of the two ligands. The this compound linker, a specific type of PEG linker, offers a defined length and chemical properties that can be advantageous for PROTAC development. This document outlines the key analytical techniques to characterize PROTACs containing this linker.

Analytical Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of this compound containing PROTACs. The following workflow outlines the key analytical stages, from initial purity assessment to in-depth biophysical and cellular characterization.

PROTAC Characterization Workflow cluster_0 Initial Characterization cluster_1 Biophysical Characterization cluster_2 Cellular Characterization Purity & Identity Purity & Identity LC_MS LC-MS/MS Purity & Identity->LC_MS NMR NMR Spectroscopy Purity & Identity->NMR Binding_Analysis Binary & Ternary Complex Binding Purity & Identity->Binding_Analysis SPR Surface Plasmon Resonance (SPR) Binding_Analysis->SPR BLI Biolayer Interferometry (BLI) Binding_Analysis->BLI ITC Isothermal Titration Calorimetry (ITC) Binding_Analysis->ITC FP Fluorescence Polarization (FP) Binding_Analysis->FP Cellular_Activity Cellular Activity & Potency Binding_Analysis->Cellular_Activity Western_Blot Western Blot Cellular_Activity->Western_Blot Flow_Cytometry Flow Cytometry Cellular_Activity->Flow_Cytometry NanoBRET NanoBRET/HiBiT Assays Cellular_Activity->NanoBRET qPCR qPCR Cellular_Activity->qPCR

PROTAC Characterization Workflow Diagram

Quantitative Data Summary

The following tables summarize key quantitative parameters that should be determined during the characterization of an this compound containing PROTAC. Representative data for a hypothetical PROTAC with a PEG linker are provided for illustrative purposes.

Table 1: Biophysical Binding Affinities

Analytical MethodInteractionAnalyteLigandKD (nM)
SPR BinaryPROTACProtein of Interest (POI)50
BinaryPROTACE3 Ligase (e.g., VHL)150
TernaryPOIPROTAC:E3 Ligase Complex25
ITC BinaryPROTACProtein of Interest (POI)65
BinaryPROTACE3 Ligase (e.g., VHL)180
TernaryPOIPROTAC:E3 Ligase Complex30

Table 2: Cellular Degradation Potency and Efficacy

AssayCell LineParameterValue
Western Blot Cancer Cell Line ADC50 (nM)15
Dmax (%)95
Flow Cytometry Cancer Cell Line BDC50 (nM)20
Dmax (%)90
HiBiT Assay Engineered Cell LineDC50 (nM)12
Dmax (%)98

Experimental Protocols

Purity and Identity Confirmation

Objective: To determine the purity of the synthesized this compound containing PROTAC and confirm its molecular weight.

Protocol:

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Dilute further in the mobile phase to an appropriate concentration for LC-MS analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Scan Range: m/z 100-2000.

    • MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra for structural confirmation.

  • Data Analysis: Integrate the peak area of the PROTAC to determine its purity. Analyze the mass spectrum to confirm the [M+H]+ adduct matches the theoretical molecular weight. Analyze the MS/MS fragmentation pattern to confirm the structure.

Biophysical Characterization

Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation and stability of the ternary complex.[1][2][3][4]

SPR_Workflow cluster_0 Assay Setup cluster_1 Binary Interaction cluster_2 Ternary Interaction cluster_3 Data Analysis Immobilization Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Binary_PROTAC Inject PROTAC over immobilized E3 Ligase Immobilization->Binary_PROTAC Binary_POI Inject POI over immobilized E3 Ligase (Control) Immobilization->Binary_POI Ternary_Complex Inject pre-incubated PROTAC + POI mixture over immobilized E3 Ligase Binary_PROTAC->Ternary_Complex Kinetics Determine ka, kd, and KD for binary and ternary interactions Ternary_Complex->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity

SPR Experimental Workflow

Protocol:

  • Immobilization: Immobilize the purified E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated SPR sensor chip.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.

    • Regenerate the surface between injections.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Binary Binding Analysis (PROTAC to POI):

    • Immobilize the POI on a sensor chip.

    • Inject a series of concentrations of the PROTAC over the immobilized POI surface.

    • Determine the binding kinetics as described above.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Measure the binding response to determine the kinetics and affinity of the ternary complex formation.

  • Data Analysis: Calculate the cooperativity factor (α) by comparing the binding affinity of the POI to the PROTAC-E3 ligase complex versus the PROTAC alone.

Cellular Characterization

Objective: To determine the concentration- and time-dependent degradation of the target protein induced by the PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the this compound containing PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[5]

Objective: To measure the intracellular target engagement of the PROTAC and the formation of the ternary complex in a live-cell format.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Protocol for Ternary Complex Formation:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the energy acceptor).

  • Assay Setup:

    • Plate the transfected cells in a 96-well assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the cells.

    • Add serial dilutions of the this compound containing PROTAC.

  • Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound containing PROTACs. A thorough evaluation of purity, identity, biophysical binding properties, and cellular activity is essential for the successful development of potent and selective protein degraders. The provided methodologies, from initial screening to in-depth mechanistic studies, will empower researchers to make informed decisions and accelerate the translation of promising PROTAC candidates into novel therapeutics.

References

MS-Peg3-thp supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: MS-PEG3-THP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on this compound, a PEG-based PROTAC linker used in chemical synthesis.[1][2] It includes supplier and purchasing information, application notes on its utility in bioconjugation, and a generalized experimental protocol for its use in modifying thiol-containing molecules.

Supplier and Purchasing Information

This compound is a specialized chemical reagent available from several suppliers for research purposes. It is identified by CAS Number 357204-84-3.[3][4] The table below summarizes purchasing information from various vendors. Note that availability and pricing are subject to change, and some suppliers may offer this product via custom synthesis.

SupplierCatalog NumberPurityMolecular FormulaMolecular WeightNotes
MyBioSource.com MBS580069198%Not SpecifiedNot SpecifiedListed as a PEG-based PROTAC linker.[1]
MolCore MC740097>98%C12H24O7S312.38Specializes in high-purity API intermediates.
MedKoo Biosciences 123821>98%C12H24O7S312.38May require custom synthesis with a 1-gram minimum order.
BorenPharm BK0255095%Not Specified414.51Listed under THP PEG linkers.
DC Chemicals Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDescribed as a PEG-based PROTAC linker for research use only.

Application Notes

Principle of Use

This compound is a heterobifunctional linker molecule. Its structure can be broken down into three key components:

  • MS (Methanesulfonyl or "Mesylate") : This is an excellent leaving group. The mesylate group is reactive towards nucleophiles, particularly thiols (sulfhydryl groups, -SH), enabling covalent bond formation.

  • PEG3 (Triethylene Glycol) : A short, hydrophilic polyethylene glycol spacer. The PEG linker increases the solubility of the molecule in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.

  • THP (Tetrahydropyranyl) : This is a common protecting group for alcohols. The THP group is stable under many reaction conditions but can be removed under acidic conditions to reveal a hydroxyl (-OH) group. This hydroxyl group can then be used for subsequent conjugation or modification.

The primary application of this linker is in multi-step synthesis pathways where controlled, sequential conjugation is required. A common use case is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linkage of different molecular entities is critical.

Key Applications
  • Bioconjugation and Protein Modification : The mesylate group can react with cysteine residues on proteins or peptides. This allows for the site-specific attachment of the PEG-THP moiety.

  • PROTAC Synthesis : As a PROTAC linker, it can be used to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby inducing targeted protein degradation.

  • Drug Delivery and Development : PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Linkers like this compound are building blocks in creating more complex drug delivery systems.

  • Surface Modification : The functional groups can be used to immobilize biomolecules onto surfaces for applications in biosensors or biocompatible materials.

Experimental Protocols

The following is a generalized, two-stage protocol for the use of a bifunctional linker like this compound. Stage 1 involves the conjugation of the mesylate group to a thiol-containing molecule (e.g., a cysteine-containing peptide). Stage 2 involves the deprotection of the THP group to reveal a hydroxyl group for further modification.

Note: This is a representative protocol. Optimal conditions such as buffer composition, pH, temperature, and reaction time must be determined empirically for each specific application.

Stage 1: Thiol Conjugation

Objective : To covalently link this compound to a thiol-containing molecule (Molecule-SH).

Materials :

  • This compound

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5, degassed.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis.

Procedure :

  • Preparation : Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Addition : Dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF) and add it to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Add a quenching reagent (e.g., DTT) in molar excess to the linker to react with any unreacted this compound.

  • Purification : Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis to isolate the conjugated product (Molecule-S-PEG3-THP).

  • Characterization : Confirm successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Stage 2: THP Deprotection

Objective : To remove the THP protecting group and expose the terminal hydroxyl group.

Materials :

  • Purified Molecule-S-PEG3-THP conjugate

  • Deprotection Solution: Acetic acid in a water/THF mixture (e.g., 3:1 ratio).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Dialysis or SEC.

Procedure :

  • Acidification : Dissolve the purified conjugate in the deprotection solution.

  • Incubation : Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS if possible.

  • Neutralization : Carefully add the neutralization buffer to raise the pH and stop the reaction.

  • Purification : Purify the final deprotected conjugate (Molecule-S-PEG3-OH) using dialysis against the desired storage buffer or SEC.

  • Verification : Confirm the removal of the THP group via mass spectrometry (a decrease in mass corresponding to the THP group).

Visualizations

Logical Workflow for Synthesis and Conjugation

The following diagram illustrates the overall workflow from reagent preparation to the final, functionalized molecule.

G cluster_prep Preparation cluster_react Stage 1: Conjugation cluster_deprotect Stage 2: Deprotection A Dissolve Thiol Molecule in Reaction Buffer C Mix Reagents & Incubate (1-2h) A->C B Dissolve this compound in Organic Solvent B->C D Quench Reaction with DTT/BME C->D E Purify Conjugate (SEC / Dialysis) D->E F Add Deprotection Solution (Acetic Acid) E->F G Neutralize Reaction (Tris Buffer) F->G H Purify Final Product (SEC / Dialysis) G->H I Final Product: Molecule-S-PEG3-OH H->I

References

Troubleshooting & Optimization

Technical Support Center: MS-Peg3-thp Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS-Peg3-thp conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the use of this bifunctional linker.

Understanding the this compound Linker

The this compound linker, with the chemical name 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a versatile tool in bioconjugation. Its structure consists of three key components:

  • MS (Methanesulfonate or Mesylate): A good leaving group that readily reacts with strong nucleophiles, such as thiols (from cysteine residues in proteins), via an SN2 reaction to form a stable thioether bond.

  • Peg3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, helping to minimize aggregation.

  • thp (Tetrahydropyranyl): A protecting group for the terminal hydroxyl group. This group is stable under the conditions of the thiol-mesylate conjugation but can be removed under mild acidic conditions to reveal a hydroxyl group for further modification or to simply have a hydroxyl-terminated PEG chain.

Experimental Workflow for Thiol-Mesylate Conjugation

The general workflow for conjugating a thiol-containing biomolecule with this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_deprotection Optional Deprotection Protein_Prep Prepare Thiol-containing Biomolecule Conjugation Thiol-Mesylate Conjugation Reaction Protein_Prep->Conjugation Linker_Prep Prepare this compound Solution Linker_Prep->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Deprotection THP Group Deprotection Characterization->Deprotection Optional Final_Characterization Final Product Characterization Deprotection->Final_Characterization

General experimental workflow for this compound conjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Low or No Conjugation Efficiency

Question: Why am I observing low or no conjugation of my thiol-containing biomolecule with this compound?

Answer: Low conjugation efficiency in a thiol-mesylate reaction can stem from several factors related to the thiol's availability, the linker's integrity, and the reaction conditions.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield Start Low/No Conjugation Efficiency Check_Thiol Is the thiol group available and reduced? Start->Check_Thiol Check_Linker Is the this compound reagent active? Check_Thiol->Check_Linker Yes Solution_Thiol Reduce disulfide bonds (TCEP/DTT). Prevent re-oxidation (degas buffers, EDTA). Check_Thiol->Solution_Thiol No Check_pH Is the reaction pH optimal? Check_Linker->Check_pH Yes Solution_Linker Use fresh or properly stored linker. Avoid aqueous storage. Check_Linker->Solution_Linker No Check_Stoichiometry Is the molar ratio of linker to thiol sufficient? Check_pH->Check_Stoichiometry Yes Solution_pH Adjust pH to 7.5-8.5. Check_pH->Solution_pH No Solution_Stoichiometry Increase molar excess of the linker. Check_Stoichiometry->Solution_Stoichiometry No Success Improved Yield Check_Stoichiometry->Success Yes Solution_Thiol->Check_Linker Solution_Linker->Check_pH Solution_pH->Check_Stoichiometry Solution_Stoichiometry->Success

Troubleshooting logic for low conjugation yield.

Possible Causes and Solutions:

  • Oxidation of Thiols:

    • Cause: Free sulfhydryl groups (-SH) on cysteine residues are prone to oxidation, forming disulfide bonds (-S-S-) which are not nucleophilic and will not react with the mesylate. This can be accelerated by the presence of dissolved oxygen or metal ions in the buffers.

    • Solution:

      • Reduce Disulfide Bonds: Before the conjugation reaction, treat your protein with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding the alkylating agent. DTT (dithiothreitol) is also effective but must be removed before adding the this compound to prevent it from reacting with the linker.

      • Prevent Re-oxidation: Degas all buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze thiol oxidation.

  • Suboptimal Reaction pH:

    • Cause: The thiol-mesylate reaction proceeds via nucleophilic attack of the thiolate anion (R-S⁻) on the carbon bearing the mesylate. The concentration of the thiolate is pH-dependent. If the pH is too low (below the pKa of the cysteine thiol, which is ~8.3), the thiol will be protonated (R-SH) and less nucleophilic, slowing down the reaction rate.

    • Solution: Perform the conjugation reaction in a buffer with a pH in the range of 7.5 to 8.5. This pH is a good compromise between having a sufficient concentration of the reactive thiolate and minimizing potential side reactions with other nucleophilic residues like lysine.

  • Hydrolysis of the Mesylate Group:

    • Cause: While more stable than some other reactive groups, the methanesulfonate group can slowly hydrolyze in aqueous buffers, especially at higher pH and temperature, rendering the linker inactive.

    • Solution: Prepare the aqueous solution of this compound immediately before use. For storage, keep the reagent as a solid at -20°C or as a stock solution in a dry, anhydrous organic solvent like DMSO or DMF.

  • Incorrect Stoichiometry:

    • Cause: An insufficient molar excess of the this compound linker over the thiol-containing biomolecule can lead to incomplete conjugation.

    • Solution: Increase the molar ratio of the this compound linker to the biomolecule. A 5 to 20-fold molar excess of the linker is a common starting point. This should be optimized for your specific system.

ParameterRecommended ConditionRationale
pH 7.5 - 8.5Balances thiolate formation for nucleophilic attack with minimizing side reactions.
Molar Ratio 5-20x excess of linkerDrives the reaction to completion. May need optimization based on the biomolecule.
Temperature Room Temperature or 4°CRoom temperature for faster kinetics (e.g., 2-4 hours); 4°C overnight for sensitive proteins.
Buffer Amine-free (e.g., PBS, HEPES)Avoids competition from nucleophilic amines in the buffer (e.g., Tris).
Side Reactions and Product Heterogeneity

Question: My final product shows multiple peaks on HPLC or a complex mass spectrum. What are the possible side reactions?

Answer: Product heterogeneity can arise from reactions with other nucleophilic amino acid residues or from issues with the linker itself.

Possible Causes and Solutions:

  • Reaction with Other Nucleophiles:

    • Cause: At higher pH values (typically > 8.5-9.0), other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole group of histidine, can become deprotonated and may compete with the thiol in reacting with the mesylate group.

    • Solution: Maintain the reaction pH within the recommended range of 7.5-8.5 to ensure high selectivity for the more nucleophilic thiolate.

  • Instability of the THP Group:

    • Cause: The THP group is an acetal and is labile under acidic conditions. If the reaction or purification steps involve a low pH, the THP group may be partially or fully cleaved, leading to a mixture of THP-protected and hydroxyl-terminated conjugates.

    • Solution: Ensure all buffers used during and after the conjugation (before the optional deprotection step) are at a neutral or slightly basic pH. Avoid exposure to acidic conditions until the intended deprotection step.

Issues with THP Deprotection

Question: I'm having trouble removing the THP group after conjugation, or my protein is denaturing during the process. What should I do?

Answer: The acidic conditions required for THP deprotection need to be carefully controlled to be effective without damaging the biomolecule.

Possible Causes and Solutions:

  • Inefficient Deprotection:

    • Cause: The acidic conditions may be too mild or the reaction time too short to achieve complete cleavage of the THP ether.

    • Solution: A common method for deprotection is treatment with a mild acidic buffer, such as acetic acid/THF/H₂O (e.g., in a 4:2:1 ratio) or a buffer at pH 4-5.[1] The reaction can be performed at room temperature for several hours. Monitor the reaction progress by HPLC to determine the optimal time.

  • Protein Denaturation or Precipitation:

    • Cause: Exposure to low pH or organic co-solvents (like THF) can lead to the denaturation and precipitation of some proteins.

    • Solution:

      • Use the mildest acidic conditions possible that still afford deprotection. A screen of different buffer systems (e.g., citrate or acetate buffers at pH 4-5) may be necessary.

      • Minimize the use of organic solvents if your protein is sensitive to them.

      • Perform the deprotection reaction at a lower temperature (e.g., 4°C) for a longer period to reduce the rate of denaturation.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound reagent? A1: The reagent should be stored as a solid under desiccated conditions at -20°C. For preparing stock solutions, use an anhydrous organic solvent such as DMSO or DMF. Avoid storing the reagent in aqueous solutions for extended periods due to the risk of hydrolysis of the mesylate group.

Q2: How can I confirm that my protein's disulfide bonds are reduced before conjugation? A2: You can quantify the number of free thiols in your protein solution using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.

Q3: What is the best method to purify the final conjugate? A3: The choice of purification method depends on the size difference between the PEGylated protein and the unreacted linker.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted this compound linker and other small molecule reagents.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are also suitable for removing small molecule impurities from large protein conjugates.

Q4: How can I characterize my final PEGylated protein? A4: A combination of techniques is recommended:

  • HPLC: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the PEG linker. This can also help to determine the degree of PEGylation (the number of PEG chains attached per protein).

Q5: Do I need to remove the THP group? A5: This depends on your application. If you require a hydroxyl group at the end of the PEG chain for further conjugation or for its specific properties, then deprotection is necessary. If the THP group does not interfere with the function or application of your conjugate, it can be left in place.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Protein with this compound

This protocol describes a general procedure. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for your specific biomolecule.

Materials:

  • Thiol-containing protein in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP).

  • (Optional) Chelating agent (e.g., EDTA).

  • Desalting column for purification.

Procedure:

  • Protein Preparation (Reduction of Disulfides):

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of a 10-fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes. The protein solution can be used directly without removing the TCEP.

    • (Optional) Add EDTA to the buffer to a final concentration of 1 mM to prevent re-oxidation of thiols.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

Protocol 2: (Optional) THP-Group Deprotection

Materials:

  • Purified THP-PEGylated protein conjugate.

  • Deprotection buffer (e.g., 0.1 M acetate buffer, pH 4.5).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette.

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the purified conjugate solution to the deprotection buffer using a desalting column or dialysis.

  • Deprotection Reaction:

    • Incubate the conjugate solution at room temperature for 2-4 hours. The optimal time should be determined by monitoring the reaction progress by HPLC or MS.

  • Neutralization:

    • Once the deprotection is complete, neutralize the solution by adding a neutralization buffer or by exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

  • Final Purification:

    • Perform a final buffer exchange using a desalting column or dialysis to remove any salts and place the final conjugate in the desired storage buffer.

Chemical Reaction Pathway

The conjugation of a thiol-containing biomolecule with this compound proceeds via a nucleophilic substitution (SN2) reaction.

Thiol-Mesylate Conjugation Reaction.

References

troubleshooting failed protein degradation with MS-Peg3-thp PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS-Peg3-thp Proteolysis Targeting Chimeras (PROTACs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1][2] It works by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule has three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two ligands.[4] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to target another protein molecule.

Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

If you are not seeing any degradation, it is crucial to systematically evaluate each step of the PROTAC mechanism. Here are the primary factors to investigate:

  • Compound Integrity: Ensure your PROTAC is correctly stored and has not degraded. Prepare fresh stock solutions.

  • Cell Line Suitability: Confirm that your chosen cell line expresses sufficient endogenous levels of both the target protein and the recruited E3 ligase (e.g., Cereblon or VHL). Low expression of the E3 ligase is a common reason for lack of degradation.

  • PROTAC Concentration: Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to ensure you are not using a suboptimal concentration.

  • Incubation Time: The kinetics of protein degradation can vary. Conduct a time-course experiment at an optimal PROTAC concentration to determine the ideal treatment duration.

  • Ternary Complex Formation: Verify that your PROTAC can form a stable ternary complex with the target protein and the E3 ligase.

  • Proteasome Activity: Confirm that the proteasome is active in your experimental system.

Q3: My dose-response curve is bell-shaped, with decreased degradation at higher PROTAC concentrations. What is happening?

This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs. It occurs when, at very high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the required productive ternary complex. These binary complexes compete with and inhibit the formation of the ternary complex, thus reducing degradation efficiency.

Troubleshooting Guide

This guide provides a structured approach to pinpoint and resolve common issues in your PROTAC experiments.

Problem 1: No or Low Target Protein Degradation

If you observe minimal to no degradation of your target protein, follow this decision tree to diagnose the potential cause.

cluster_checks Initial Checks cluster_mechanism Mechanism of Action Validation cluster_solutions Potential Solutions start No/Low Degradation Observed check_compound Is the PROTAC compound stable and pure? start->check_compound check_cell_line Does the cell line express sufficient Target and E3 Ligase? check_compound->check_cell_line Yes solution_compound Synthesize fresh PROTAC. Verify by LC-MS/NMR. check_compound->solution_compound No check_concentration Have you performed a wide dose-response? check_cell_line->check_concentration Yes solution_cell_line Choose a different cell line. Overexpress E3 ligase. check_cell_line->solution_cell_line No check_time Have you performed a time-course experiment? check_concentration->check_time Yes solution_concentration Optimize concentration range. check_concentration->solution_concentration No check_ternary Is a stable ternary complex (Target-PROTAC-E3) forming? check_time->check_ternary Yes solution_time Optimize incubation time. check_time->solution_time No check_ubiquitination Is the target protein being ubiquitinated? check_ternary->check_ubiquitination Yes solution_ternary Redesign linker or binders. check_ternary->solution_ternary No check_proteasome Is the proteasome active? check_ubiquitination->check_proteasome Yes solution_ubiquitination Confirm E3 ligase activity. check_ubiquitination->solution_ubiquitination No solution_proteasome Use proteasome inhibitor control. check_proteasome->solution_proteasome No

Caption: Troubleshooting logic for no/low protein degradation.

Quantitative Data Summary: Troubleshooting No/Low Degradation

Parameter Potential Issue Recommended Action Expected Outcome
PROTAC Concentration Concentration is too low or too high (hook effect).Perform a dose-response curve from 0.1 nM to 10 µM.Identification of an optimal concentration for degradation.
Incubation Time Insufficient time for degradation to occur.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).Determine the time point of maximum degradation.
E3 Ligase Expression Low or absent E3 ligase levels in the cell line.Quantify E3 ligase (e.g., CRBN, VHL) protein levels by Western Blot.Confirm sufficient E3 ligase expression for PROTAC activity.
Target Engagement PROTAC does not bind to the target protein.Perform a cellular thermal shift assay (CETSA) or NanoBRET assay.Confirmation of intracellular target binding.
Problem 2: The "Hook Effect"

If your data shows a bell-shaped curve, where degradation decreases at higher concentrations, you are likely observing the "hook effect".

Caption: Workflow for troubleshooting the "hook effect".

Quantitative Data Summary: Mitigating the "Hook Effect"

Concentration Range Ternary Complex Formation Binary Complex Formation Observed Degradation Action
Low (pM - nM) IncreasingLowIncreasingDetermine DC50 in this range.
Optimal (nM - µM) MaximalModerateMaximal (Dmax)Use this concentration for future experiments.
High (> µM) DecreasingHighDecreasingAvoid this concentration range.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol quantifies the reduction of a target protein following PROTAC treatment.

  • Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands. Quantify band intensities using densitometry software.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol assesses the formation of the Target-PROTAC-E3 ligase ternary complex in cells.

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Include a proteasome inhibitor (e.g., MG132) co-treatment to stabilize the complex.

  • Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase.

    • An increased signal for the E3 ligase in the PROTAC-treated sample indicates ternary complex formation.

Signaling Pathway and Workflow Diagrams

PROTAC Mechanism of Action

PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Characterization

A 1. Cell Treatment (Dose & Time Course) B 2. Western Blot (Protein Degradation) A->B C 3. Ternary Complex Assay (Co-IP or NanoBRET) B->C D 4. Ubiquitination Assay C->D E 5. Proteasome Inhibitor Control D->E F 6. Data Analysis (DC50, Dmax) E->F

Caption: A standard workflow for characterizing a novel PROTAC.

References

overcoming steric hindrance in MS-Peg3-thp reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS-Peg3-thp reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming steric hindrance and other common challenges during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound reagent and how does it work?

An this compound reagent is a heterobifunctional crosslinker. Let's break down its components:

  • MS: This likely refers to a reactive group, for example, a Maleimide or an NHS-ester, which targets specific functional groups on a biomolecule (e.g., thiols on cysteines or amines on lysines).

  • Peg3: This is a short polyethylene glycol spacer consisting of three ethylene glycol units. PEG linkers are known to be hydrophilic and flexible, which can help improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

  • thp: This is a tetrahydropyranyl protecting group. The THP group masks a reactive functional group (likely a hydroxyl) on one end of the linker, preventing it from reacting prematurely.[2] This group is typically removed under mild acidic conditions to reveal the functional group for a subsequent conjugation step.[2]

The reaction is generally a two-step process involving the initial conjugation via the "MS" group, followed by deprotection of the "thp" group to allow for a second reaction.

Q2: What is steric hindrance in the context of bioconjugation?

Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[3] In bioconjugation, this happens when the three-dimensional structure of a large biomolecule, like a protein, or the bulkiness of the this compound reagent prevents the reactive groups from coming into close enough proximity to react efficiently.[3] This is a common challenge, especially when the target amino acid is located in a sterically crowded region of the protein.

Q3: What are the common signs that steric hindrance is affecting my this compound reaction?

Common indicators of steric hindrance include:

  • Low or No Conjugation Yield: The final amount of your desired conjugate is significantly less than expected.

  • Incomplete Reactions: Even when using a large excess of the this compound reagent, a significant portion of your biomolecule remains unconjugated.

  • Lack of Site-Specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule's surface instead of the desired, sterically hindered location.

  • Protein Aggregation: Over-modification at accessible sites can alter the protein's properties, leading to aggregation and precipitation.

Troubleshooting Guide: Overcoming Low Conjugation Efficiency

This guide addresses the common problem of low or no yield in your this compound conjugation reaction.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Inaccessible Reactive Site: The target residue (e.g., cysteine or lysine) is buried within the protein's 3D structure or shielded by neighboring bulky residues.a. Optimize Linker Length: While you are using a Peg3 linker, consider testing a linker with a longer PEG chain (e.g., Peg6, Peg12). A longer, more flexible spacer can provide the necessary reach to access hindered sites. b. Site-Directed Mutagenesis: If feasible, mutate a non-essential, surface-exposed amino acid to a reactive one like cysteine to create a more accessible conjugation site. c. Mild Denaturation: In some cases, using mild, reversible denaturants can temporarily expose buried residues. This must be done with extreme caution to avoid irreversible protein unfolding.
2. Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific biomolecule and linker chemistry.a. pH Optimization: The optimal pH depends on the reactive group. For NHS esters targeting amines, a pH of 7-9 is typical. For maleimides targeting thiols, a pH of 6.5-7.5 is recommended to balance reactivity and prevent side reactions. b. Adjust Temperature & Time: Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight. Try extending the reaction time or slightly increasing the temperature, while monitoring protein stability.
3. Inefficient THP Deprotection: If your protocol involves a deprotection step, incomplete removal of the THP group will prevent the subsequent reaction.a. Verify Deprotection Conditions: THP is acid-labile. Ensure your acidic deprotection buffer is at the correct pH and that the incubation time is sufficient. b. Compatibility Check: Confirm that the acidic conditions required for THP removal do not denature or damage your biomolecule.
4. Reagent Instability or Degradation: The this compound reagent may have hydrolyzed or degraded, especially if not stored or handled properly.a. Use Fresh Reagents: Prepare stock solutions of the linker immediately before use, preferably in a dry, aprotic solvent like DMSO or DMF. b. Proper Storage: Store the lyophilized reagent at -20°C or as recommended by the manufacturer, protected from moisture.

Experimental Protocols

Protocol 1: General Thiol-Reactive Conjugation (Maleimide Chemistry)

This protocol outlines a general procedure for conjugating a maleimide-functionalized MS(Mal)-Peg3-thp linker to a protein's cysteine residue.

Materials:

  • Protein with accessible cysteine residue(s)

  • Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.2, with EDTA)

  • MS(Mal)-Peg3-thp linker

  • Anhydrous DMSO or DMF

  • Reducing Agent (e.g., TCEP)

  • Quenching Reagent (e.g., free L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: If your protein contains disulfide bonds, reduce them using a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: Immediately remove the excess TCEP using a desalting column, exchanging the protein into the reaction buffer. This step is critical as TCEP will react with the maleimide.

  • Linker Preparation: Just before use, dissolve the MS(Mal)-Peg3-thp linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the linker is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any excess maleimide linker. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted linker and quenching reagent using an appropriate method, such as SEC.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, Mass Spectrometry, and HPLC to confirm successful conjugation and assess purity.

Protocol 2: THP-Group Deprotection

This protocol describes the removal of the THP protecting group. Note: The compatibility of your biomolecule with acidic conditions must be verified first.

Materials:

  • THP-protected conjugate

  • Deprotection Buffer (e.g., 80% acetic acid in water, or a buffer at pH 4-5)

  • Neutralization Buffer (e.g., Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Buffer Exchange (Optional): If necessary, exchange the conjugate into a suitable buffer for the deprotection reaction.

  • Acidic Treatment: Add the deprotection buffer to the conjugate solution. The required strength of the acid and incubation time will vary. Start with mild conditions (e.g., pH 4.5 for 1-2 hours) and monitor the reaction.

  • Incubation: Incubate the reaction at room temperature.

  • Neutralization: Stop the deprotection by adding the neutralization buffer to raise the pH.

  • Purification: Immediately remove the acid and byproducts by buffer exchanging the deprotected conjugate into the desired final buffer using a desalting column.

Visual Guides

G start Problem: Low Conjugation Yield cause1 Inaccessible Reactive Site? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Reagent Degradation? start->cause3 sol1a Use Longer PEG Linker cause1->sol1a Yes sol1b Site-Directed Mutagenesis cause1->sol1b Yes sol2a Optimize pH cause2->sol2a Yes sol2b Adjust Time / Temp cause2->sol2b Yes sol3 Use Fresh Reagent Store Properly cause3->sol3 Yes result Successful Conjugation sol1a->result sol1b->result sol2a->result sol2b->result sol3->result

Caption: Troubleshooting workflow for low conjugation yield.

G Protein Biomolecule (e.g., Protein-SH) Conjugate1 Initial Conjugate Protein-S-MS-Peg3-thp Protein->Conjugate1 Linker MS(Mal)-Peg3-thp Linker->Conjugate1 Deprotection Acidic Deprotection Conjugate1->Deprotection Conjugate2 Active Conjugate Protein-S-MS-Peg3-OH Deprotection->Conjugate2 FinalProduct Final Bioconjugate Conjugate2->FinalProduct Molecule2 Second Molecule (e.g., Drug, Dye) Molecule2->FinalProduct Hindrance Steric Hindrance Hindrance->Conjugate1

References

side reactions of MS-Peg3-thp and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-Peg3-thp.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound and what are their intended roles?

This compound possesses two key functional groups:

  • Mesylate (Ms): The mesylate group is an excellent leaving group, designed to be displaced by a nucleophile (e.g., an amine, thiol, or hydroxyl group on a target molecule) in a nucleophilic substitution reaction. This is the primary reaction for conjugation.

  • Tetrahydropyranyl (THP): The THP group is an acid-labile protecting group for a hydroxyl functional group. Its purpose is to mask the hydroxyl group during the conjugation reaction and then be selectively removed under acidic conditions to reveal the free hydroxyl group for subsequent steps or for the final molecule's activity.

Q2: What is the most common side reaction to be aware of when using this compound?

The most prevalent side reaction is the premature or unintentional deprotection of the THP group. Since the THP group is sensitive to acidic conditions, any acidic environment during the mesylate displacement reaction can lead to its removal.[1][2][3] This can expose the hydroxyl group, which might then compete with the intended nucleophile or lead to undesired subsequent reactions.

Q3: Can the deprotection of the THP group lead to other byproducts?

Yes. The deprotection of the THP group proceeds through a stabilized carbocation intermediate. If other nucleophiles are present in the reaction mixture (e.g., water, scavenger molecules, or even the solvent), they can attack this carbocation. This can result in the formation of various byproducts, complicating the purification of the desired product.[2] For instance, using water as a solvent during deprotection can lead to the formation of a diol, which can further react to form a linear aldehyde.[2]

Q4: How can I avoid hydrolysis of the mesylate group?

The mesylate group can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents for the conjugation step. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conjugation yield 1. Hydrolysis of the mesylate group. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Steric hindrance on the target molecule.1. Ensure the use of anhydrous solvents and reagents. Work under an inert atmosphere. 2. Optimize the pH of the reaction mixture. For amine nucleophiles, a slightly basic pH (7.2-8.5) is often optimal. Adjust temperature and reaction time as needed. 3. Increase the molar excess of this compound.
Presence of a byproduct with a free hydroxyl group before the intended deprotection step. Premature deprotection of the THP group due to acidic conditions.Maintain a neutral or slightly basic pH during the conjugation reaction. Avoid acidic buffers or reagents until the deprotection step.
Multiple unexpected byproducts observed after the deprotection step. 1. The carbocation intermediate formed during THP deprotection is reacting with other nucleophiles. 2. The deprotection conditions are too harsh, leading to degradation of the product.1. Use a scavenger (e.g., a thiol) in the deprotection cocktail to trap the carbocation. 2. Use milder acidic conditions for deprotection. A common method is treatment with acetic acid in a mixture of THF and water.
Formation of diastereomers. The THP group introduces a new chiral center.This is an inherent property of the THP protecting group. If diastereomeric separation is necessary, it will require chiral chromatography. For many applications, the diastereomeric mixture can be used directly.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
  • Reagent Preparation:

    • Dissolve the amine-containing molecule in an appropriate anhydrous aprotic solvent (e.g., DMF or DMSO) at a concentration of 1-5 mg/mL.

    • Dissolve this compound in the same anhydrous solvent to a concentration that will result in a 1.5 to 5-fold molar excess over the amine.

    • Prepare a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in the same solvent.

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add DIPEA to achieve a final concentration that is in slight molar excess to the amine.

    • Slowly add the solution of this compound to the reaction mixture while stirring.

    • Seal the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 2-24 hours. The optimal reaction time should be determined empirically by monitoring the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified using standard chromatographic techniques such as reversed-phase HPLC.

Protocol 2: Deprotection of the THP Group
  • Reagent Preparation:

    • Prepare a deprotection solution of acetic acid/tetrahydrofuran (THF)/water in a 4:2:1 ratio.

  • Deprotection Reaction:

    • Dissolve the purified THP-protected conjugate in the deprotection solution.

    • Stir the reaction mixture at 45°C.

  • Monitoring and Completion:

    • Monitor the progress of the deprotection by LC-MS or TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the deprotected product by chromatography if necessary.

Visualizing Reaction Pathways

Reaction_Pathways cluster_reactants Reactants cluster_intended Intended Pathway cluster_side Side Reactions MS_Peg3_thp This compound Premature_Deprotection Premature Deprotection (Acidic Contamination) MS_Peg3_thp->Premature_Deprotection Hydrolysis Hydrolysis (Presence of H2O) MS_Peg3_thp->Hydrolysis Nucleophile R-NH2 / R-SH / R-OH Conjugation Conjugation (Neutral/Slightly Basic pH) Nucleophile->Conjugation Conjugated_Product R-X-Peg3-thp (X = NH, S, O) Conjugation->Conjugated_Product Deprotection Acidic Conditions (e.g., AcOH/THF/H2O) Conjugated_Product->Deprotection Final_Product R-X-Peg3-OH Deprotection->Final_Product Carbocation_Byproduct Byproduct Formation (Nucleophilic Attack on Carbocation Intermediate) Deprotection->Carbocation_Byproduct Deprotected_Reactant HO-Peg3-Ms Premature_Deprotection->Deprotected_Reactant Hydrolyzed_Reactant HO-Peg3-thp Hydrolysis->Hydrolyzed_Reactant Final_Byproduct Byproducts Carbocation_Byproduct->Final_Byproduct

Caption: Intended reaction pathway of this compound and potential side reactions.

References

Technical Support Center: Enhancing Cell Permeability of PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the cell permeability and efficacy of PROTACs, with a focus on structures incorporating PEG-based linkers like MS-Peg3-thp.

Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?

PROTACs are heterobifunctional molecules that, by design, are significantly larger than typical small-molecule drugs.[1] Their high molecular weight (MW > 700 Da), large polar surface area (PSA), and increased number of hydrogen bond donors and acceptors place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability of drugs.[2][3] These properties inherently lead to poor passive diffusion across the lipid bilayer of cell membranes, which is a critical first step for engaging intracellular targets.

Q2: What is the role of the PEG linker in PROTAC permeability?

The linker, which connects the target-binding and E3-ligase-binding moieties, is a critical determinant of a PROTAC's physicochemical properties.[4] Polyethylene glycol (PEG) linkers are commonly used due to their flexibility and ability to improve solubility. However, their impact on permeability can be complex:

  • Flexibility and Conformation: Flexible PEG linkers may allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane. This "chameleonic" behavior can shield polar groups, reducing the effective PSA and facilitating membrane passage.

  • Length: Increasing the number of PEG units generally reduces permeability. Shorter linkers are often associated with more permeable compounds.

  • Polarity: While PEG linkers improve aqueous solubility, the ether oxygens are hydrogen bond acceptors, which can increase polarity and hinder membrane crossing if not shielded by intramolecular hydrogen bonding (IMHB).

Q3: What is the potential impact of a tetrahydropyran (THP) moiety in the linker?

A tetrahydropyran (THP) ring is a rigid cyclic ether. Incorporating it into a linker can:

  • Reduce Flexibility: Compared to a linear PEG chain, a THP ring introduces conformational rigidity. This can pre-organize the PROTAC into a more favorable conformation for cell entry or ternary complex formation.

  • Modulate Lipophilicity: THP has lower lipophilicity than its cyclohexane counterpart and can act as a hydrogen bond acceptor, potentially improving ADME (absorption, distribution, metabolism, and excretion) properties.

  • Improve Permeability: In some contexts, modifying a compound's hydrophobic character with moieties like THP has been shown to rationally improve membrane permeability and antiviral activity.

Q4: My PROTAC is potent in biochemical assays but shows no target degradation in cells. What is the likely cause?

A significant drop in potency between a biochemical assay (e.g., target binding) and a cell-based assay (e.g., Western blot for degradation) strongly suggests a problem with cell permeability or intracellular stability. The PROTAC may be unable to cross the cell membrane to reach its target, or it may be rapidly metabolized or removed by cellular efflux pumps. It is crucial to experimentally confirm intracellular target engagement using techniques like CETSA or NanoBRET.

Troubleshooting Guide
Issue: Low or no target degradation observed in cell-based assays.

Possible Cause 1: Poor Cell Permeability

  • How to Diagnose: The first step is to quantify the permeability of your PROTAC. A combination of cell-free and cell-based assays is recommended to build a complete picture.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion. It is excellent for initial screening.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can measure both passive diffusion and the effects of active transport, including efflux.

    • Cellular Uptake/Accumulation Assays: Directly measure the concentration of the PROTAC inside the target cells, often using LC-MS/MS.

  • Solutions:

    • Linker Modification: Systematically vary the linker length and composition. Studies show that shorter PEG linkers often result in higher permeability. Replacing flexible PEG linkers with more rigid structures containing piperazine or piperidine moieties can sometimes enhance both permeability and solubility.

    • Introduce IMHB: Design modifications that encourage the formation of intramolecular hydrogen bonds can "hide" polar functionality, lowering the energetic penalty of crossing the cell membrane.

    • Prodrug Strategy: Mask polar groups (like hydroxyls or amides) with lipophilic, cleavable moieties (e.g., esters). These groups are removed by intracellular enzymes to release the active PROTAC.

Possible Cause 2: Inefficient Ternary Complex Formation in the Cell

  • How to Diagnose: Even if the PROTAC enters the cell, it must effectively bring the target protein and the E3 ligase together.

    • Cellular Target Engagement Assays: Use methods like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC can bind its target and the E3 ligase within the cell. A lack of engagement points to a permeability issue, while engagement without degradation points to a problem with ternary complex formation.

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment by pulling down the E3 ligase (e.g., VHL, CRBN) and using a Western blot to check for the presence of the target protein, but only in the presence of the PROTAC.

  • Solutions:

    • Optimize Linker Geometry: The linker's length, rigidity, and attachment points are crucial for achieving a productive ternary complex orientation. Synthesize a small library of PROTACs with different linker architectures to identify an optimal geometry.

    • Switch E3 Ligase: Ensure the target cell line expresses sufficient levels of the recruited E3 ligase (e.g., CRBN, VHL). If degradation is still low, test a PROTAC that utilizes a different E3 ligase.

Possible Cause 3: The "Hook Effect"

  • How to Diagnose: The hook effect occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, resulting in reduced degradation. If you observe that target degradation decreases as you increase the PROTAC concentration beyond an optimal point, the hook effect is likely occurring.

  • Solutions:

    • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from low pM to high µM) to identify the optimal concentration window for degradation and to confirm if a hook effect is present.

Visualized Workflows and Concepts

cluster_0 PROTAC Mechanism of Action Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Polyubiquitination Degradation Proteasomal Degradation Ub->Degradation Peptides Recycled Peptides Degradation->Peptides

Caption: General mechanism of action for PROTAC-mediated protein degradation.

start Low Target Degradation in Cellular Assay q1 Is PROTAC active in biochemical assay? start->q1 perm_issue Suspected Permeability Issue q1->perm_issue  Yes binding_issue Revise Warhead or E3 Ligand Design q1->binding_issue No test_perm Measure Permeability (PAMPA, Caco-2) perm_issue->test_perm test_engage Confirm Cellular Target Engagement (CETSA, NanoBRET) perm_issue->test_engage q2 Is Permeability Low? test_perm->q2 optimize_protac Optimize PROTAC Properties (Linker, IMHB, Prodrug) q2->optimize_protac Yes ternary_issue Suspected Ternary Complex Issue q2->ternary_issue No test_ternary Assess Ternary Complex (Co-IP, TR-FRET) ternary_issue->test_ternary optimize_linker Optimize Linker Geometry or Switch E3 Ligase test_ternary->optimize_linker Perm Cell Permeability MW Molecular Weight (MW) (High MW decreases permeability) MW->Perm PSA Polar Surface Area (PSA) (High PSA decreases permeability) PSA->Perm LogP Lipophilicity (LogP) (Optimal range exists) LogP->Perm HBD Hydrogen Bond Donors (HBD) (High HBD count decreases permeability) HBD->Perm IMHB Intramolecular H-Bonding (Shields polarity, increases permeability) IMHB->Perm Conform Conformational Rigidity (Can improve permeability) Conform->Perm Linker Linker Length/Type (Shorter/rigid linkers often better) Linker->Perm

References

Technical Support Center: Purification of MS-Peg3-THP Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs synthesized using MS-Peg3-THP linkers.

Frequently Asked Questions (FAQs)

Q1: What is the typical purification strategy for PROTACs synthesized using a PEG-based linker like this compound?

A common strategy involves a multi-step approach. Initially, crude purification may be performed using flash chromatography. For final purification and to ensure high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted method.[1] Mass-spectrometry-guided preparative HPLC is often employed to selectively collect the fraction corresponding to the desired product mass.[2][3] Supercritical fluid chromatography (SFC) can also be a powerful technique for purifying complex molecules like PROTACs, especially for chiral separations.[2]

Q2: What are the common impurities encountered during the synthesis and purification of these PROTACs?

Common impurities can include unreacted starting materials (the E3 ligase ligand and the target protein ligand), incompletely deprotected intermediates (if a protecting group like THP is used), and byproducts from coupling reactions. Degradation products of the final PROTAC can also be present, which may arise from hydrolysis or other decomposition pathways.

Q3: How does the this compound linker influence the purification process?

The polyethylene glycol (PEG) component of the linker generally increases the hydrophilicity and molecular weight of the PROTAC. This can affect its retention characteristics in reversed-phase chromatography, often requiring adjustment of the mobile phase gradient. The tetrahydropyran (THP) group is a protecting group and must be removed. Incomplete removal of the THP group will result in a significant impurity that may be challenging to separate from the final product due to similar structural properties.

Q4: My final PROTAC product shows low yield and purity. What are the potential causes?

Low yield and purity are common challenges in multi-step PROTAC synthesis. Potential causes include inefficient coupling reactions, incomplete deprotection steps, or degradation of the molecule during synthesis or purification. It is crucial to optimize each synthetic step and ensure the final compound is thoroughly purified and characterized by methods like NMR and LC-MS to identify and eliminate impurities. The use of "click chemistry" for the final conjugation step can sometimes offer a more efficient and high-yielding alternative.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple peaks of similar mass in LC-MS Incomplete deprotection of the THP group. Isomers (diastereomers) if chiral centers are present.Ensure complete deprotection by optimizing reaction time, temperature, or acid catalyst. Use a purification technique with high resolving power like UPLC or SFC for isomer separation.
Broad peaks during HPLC purification Poor solubility of the PROTAC in the mobile phase. Interaction of the PROTAC with the column material.Modify the mobile phase by adding organic modifiers like acetonitrile or methanol. Use a different column chemistry (e.g., C8 instead of C18) or a column with a wider pore size for large molecules.
Product degradation during purification Hydrolytic instability of certain functional groups (e.g., esters) in the PROTAC structure.Use a buffered mobile phase to control pH during purification. Minimize the time the PROTAC is in solution and consider lyophilization for long-term storage.
Co-elution of impurities with the product Impurities have very similar polarity and molecular weight to the desired PROTAC.Optimize the HPLC gradient to improve separation. Consider an orthogonal purification method, such as normal-phase chromatography or SFC, if reversed-phase is not effective.
Low recovery after preparative HPLC Adsorption of the PROTAC to the column or tubing. Precipitation of the PROTAC during fraction collection.Pre-condition the HPLC system with a blank run. Add a small amount of an organic solvent to the collection tubes to prevent precipitation.

Experimental Protocols

General Protocol for RP-HPLC Purification of a PROTAC

Objective: To purify a synthesized PROTAC to >95% purity for use in biological assays.

Materials:

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF).

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A).

  • HPLC-grade acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).

  • A suitable reversed-phase column (e.g., C18, 5 µm particle size).

  • Preparative HPLC system with a UV detector and ideally a mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) for a sufficient time to establish a stable baseline.

  • Method Development (Analytical Scale): Before proceeding to preparative scale, develop a suitable gradient method on an analytical HPLC system to determine the optimal separation conditions. A typical gradient might be a linear increase from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Preparative Run: Scale up the optimized analytical method for the preparative HPLC system. Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. If using a mass spectrometer, trigger fraction collection based on the mass of the desired PROTAC.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified PROTAC as a solid.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis & Crude Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Reaction Crude Reaction Mixture Initial_Extraction Liquid-Liquid Extraction / Filtration Crude_Reaction->Initial_Extraction Flash_Chromatography Flash Chromatography (Optional) Initial_Extraction->Flash_Chromatography Crude Product Prep_HPLC Preparative RP-HPLC Flash_Chromatography->Prep_HPLC Fraction_Collection Mass-Guided Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical LC-MS for Purity Fraction_Collection->Purity_Check Solvent_Removal Lyophilization Purity_Check->Solvent_Removal Final_PROTAC Purified PROTAC (>95%) Solvent_Removal->Final_PROTAC

Caption: A typical workflow for the purification and analysis of synthesized PROTACs.

Troubleshooting_Logic cluster_solutions1 Solutions for Multiple Peaks cluster_solutions2 Solutions for Peak Shape cluster_solutions3 Solutions for Co-elution Start Low Purity after Initial Purification Check_LCMS Analyze by LC-MS Start->Check_LCMS Multiple_Peaks Multiple Peaks Observed Check_LCMS->Multiple_Peaks Yes Broad_Peaks Broad / Tailing Peaks Check_LCMS->Broad_Peaks No, but poor peak shape Co_elution Co-eluting Impurity Check_LCMS->Co_elution Single peak, but impure Optimize_Deprotection Optimize Deprotection Step Multiple_Peaks->Optimize_Deprotection Use_SFC Consider Chiral Separation (SFC) Multiple_Peaks->Use_SFC Modify_Mobile_Phase Modify Mobile Phase Broad_Peaks->Modify_Mobile_Phase Change_Column Change HPLC Column Broad_Peaks->Change_Column Optimize_Gradient Optimize HPLC Gradient Co_elution->Optimize_Gradient Orthogonal_Method Use Orthogonal Purification Co_elution->Orthogonal_Method Final_Action Re-purify and re-analyze Optimize_Deprotection->Final_Action Use_SFC->Final_Action Modify_Mobile_Phase->Final_Action Change_Column->Final_Action Optimize_Gradient->Final_Action Orthogonal_Method->Final_Action

Caption: A troubleshooting decision tree for PROTAC purification challenges.

References

Technical Support Center: Optimizing Targeted Protein Degradation with MS-Peg3-thp Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing MS-Peg3-thp linkers in Proteolysis Targeting Chimeras (PROTACs) to address off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what is its role in a PROTAC?

An this compound linker is a chemical moiety used in the synthesis of PROTACs. It is a polyethylene glycol (PEG)-based linker, indicating it contains a chain of repeating ethylene glycol units.[1] This linker connects the two key components of a PROTAC: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The formation of this ternary complex (Target Protein - PROTAC - E3 Ligase) is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.

The components of the this compound linker suggest specific functions:

  • MS (Methanesulfonyl): The methanesulfonyl group is a good leaving group, which suggests it is likely involved in the chemical synthesis of the PROTAC, facilitating the covalent attachment of the linker to one of the ligands.

  • Peg3: This indicates a polyethylene glycol chain with three repeating units. PEG linkers are known to enhance the solubility and bioavailability of PROTAC molecules.[2][3] The length of the PEG chain is a critical parameter that influences the geometry and stability of the ternary complex, which in turn can impact degradation efficiency and selectivity.[4]

  • thp (Tetrahydropyran): The tetrahydropyran group is commonly used as a protecting group for alcohols in organic synthesis.[5] In the context of this linker, it likely protects a hydroxyl group during the synthesis of the PROTAC and is removed in a later step.

Q2: How do this compound linkers help in addressing off-target effects?

While direct studies on this compound linkers are limited, the inclusion of a PEG chain is a key strategy in PROTAC design to minimize off-target effects. Off-target effects in PROTACs can arise from the unintended degradation of proteins other than the target. The linker plays a crucial role in mitigating these effects in several ways:

  • Optimizing Ternary Complex Geometry: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex. An optimized linker orients the target protein and the E3 ligase in a way that favors the ubiquitination of the intended target over other proteins, thus enhancing selectivity.

  • Improving Physicochemical Properties: PEG linkers are hydrophilic, which can improve the solubility of the often large and hydrophobic PROTAC molecules. Poor solubility can lead to aggregation and non-specific interactions, contributing to off-target effects.

  • Enhancing Bioavailability: By improving solubility and overall physicochemical properties, PEG linkers can lead to better cellular permeability and in vivo bioavailability. This allows for the use of lower, more targeted concentrations of the PROTAC, reducing the likelihood of engaging off-target proteins.

Q3: What are the signs of potential off-target effects in my experiment?

Identifying off-target effects is crucial for validating your PROTAC's specificity. Key indicators include:

  • Degradation of unintended proteins: Proteomic analysis (e.g., mass spectrometry) reveals the degradation of proteins other than your target of interest.

  • Unexpected cellular phenotype: The observed cellular response is inconsistent with the known function of the target protein.

  • Cellular toxicity at effective concentrations: Significant cell death or other toxic effects are observed at concentrations required for target degradation.

  • Inconsistent results with control PROTACs: A negative control PROTAC (e.g., one with an inactive E3 ligase ligand) still produces a biological effect.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High background degradation of non-target proteins. Suboptimal linker length: The Peg3 length may not be ideal for the specific target and E3 ligase pair, leading to the formation of unstable or non-selective ternary complexes.1. Synthesize and test a panel of PROTACs with varying PEG linker lengths (e.g., Peg2, Peg4, Peg5). 2. Perform a global proteomics analysis to compare the degradation profiles of the different linker-length PROTACs. 3. Select the linker length that provides the highest potency for the target protein with the lowest off-target degradation.
Poor PROTAC solubility leading to aggregation and non-specific effects. Insufficient hydrophilicity: While PEG enhances solubility, the overall molecule may still be too hydrophobic.1. Confirm the solubility of your PROTAC in the experimental buffer. 2. Consider synthesizing PROTACs with longer PEG chains (e.g., Peg4, Peg6) to further increase hydrophilicity. 3. If solubility issues persist, explore formulation strategies, such as the use of co-solvents, but be mindful of their potential effects on cellular assays.
Observed cellular toxicity is not correlated with target degradation. Off-target effects independent of protein degradation: The PROTAC molecule itself might be binding to and affecting other cellular components.1. Use a negative control PROTAC that cannot form a ternary complex (e.g., by modifying the E3 ligase ligand). If the toxicity persists, it is likely a degradation-independent off-target effect. 2. Perform a cellular thermal shift assay (CETSA) to identify potential off-target binding proteins. 3. Consider modifying the warhead or the E3 ligase ligand to reduce off-target binding.
Inconsistent degradation efficiency across experiments. Instability of the PROTAC molecule: The linker or other components of the PROTAC may be unstable under experimental conditions.1. Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS. 2. Ensure proper storage of the PROTAC stock solution (typically at -80°C in an anhydrous solvent like DMSO). 3. The methanesulfonate group, if residual from synthesis, can be reactive. Ensure complete conversion to the final PROTAC structure.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using an this compound Linker

This protocol outlines a general strategy for synthesizing a PROTAC. The this compound linker would be incorporated in one of the steps, likely by reacting the methanesulfonyl group with a nucleophile on either the target protein ligand or the E3 ligase ligand.

Diagram of Synthetic Strategy

G cluster_0 Ligand Functionalization cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly cluster_3 Deprotection Target Ligand Target Ligand Functionalized Target Ligand Functionalized Target Ligand Target Ligand->Functionalized Target Ligand Introduce Nucleophile (e.g., -OH, -NH2) PROTAC Intermediate PROTAC Intermediate Functionalized Target Ligand->PROTAC Intermediate React with this compound E3 Ligase Ligand E3 Ligase Ligand Functionalized E3 Ligase Ligand Functionalized E3 Ligase Ligand E3 Ligase Ligand->Functionalized E3 Ligase Ligand Introduce Electrophile or Nucleophile Final PROTAC Final PROTAC Functionalized E3 Ligase Ligand->Final PROTAC PROTAC Intermediate->Final PROTAC Couple with Functionalized E3 Ligase Ligand This compound This compound This compound->PROTAC Intermediate Active PROTAC Active PROTAC Final PROTAC->Active PROTAC Remove THP group (acidic conditions)

Caption: General workflow for PROTAC synthesis using an this compound linker.

Methodology:

  • Functionalization of Ligands:

    • Synthesize or procure the target protein ligand and the E3 ligase ligand.

    • Introduce appropriate functional groups for linker conjugation. For reaction with the methanesulfonyl group of the linker, a nucleophilic group (e.g., hydroxyl or amine) would be introduced on one of the ligands.

  • Linker Conjugation:

    • Dissolve the functionalized ligand (e.g., with a hydroxyl group) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Add the this compound linker and stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the intermediate product using column chromatography.

  • Final PROTAC Assembly:

    • The other end of the linker (which would have a reactive group revealed after the first conjugation or was present initially) is then coupled to the second functionalized ligand. The specific reaction will depend on the functional groups chosen.

  • Deprotection:

    • If the THP protecting group is still present, it can be removed under mild acidic conditions to yield the final, active PROTAC.

  • Purification and Characterization:

    • Purify the final PROTAC using HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry to confirm its identity and purity.

Protocol 2: Assessing Off-Target Degradation using Global Proteomics

Diagram of Proteomics Workflow

G Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with PROTAC or Vehicle Control Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Trypsin Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling e.g., TMT LC-MS/MS Analysis LC-MS/MS Analysis Peptide Labeling->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Identification and Quantification Identification of Off-Target Proteins Identification of Off-Target Proteins Data Analysis->Identification of Off-Target Proteins

Caption: Workflow for identifying off-target protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Culture the selected cell line to 70-80% confluency.

    • Treat the cells with the PROTAC at its effective concentration (e.g., DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control (a known PROTAC) and a negative control (an inactive PROTAC) if available.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Peptide Labeling (Optional but Recommended):

    • For quantitative proteomics, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexing of samples.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the proteins in each sample.

    • Compare the protein abundance between the PROTAC-treated samples and the vehicle control. Proteins that show significant down-regulation (other than the intended target) are potential off-targets.

Quantitative Data Summary

The following table provides an illustrative example of data that could be generated when comparing PROTACs with different linker lengths to optimize for on-target potency and minimize off-target effects.

Table 1: Illustrative Comparison of PROTACs with Varying PEG Linker Lengths

PROTAC (Targeting Protein X)LinkerDC50 for Target X (nM)Dmax for Target X (%)Number of Significant Off-Target Proteins Degraded (>50%)
PROTAC-1MS-Peg2-thp508515
PROTAC-2 This compound 25 95 3
PROTAC-3MS-Peg4-thp30928
PROTAC-4MS-Peg5-thp758012

Note: This is hypothetical data for illustrative purposes. Actual results will vary depending on the specific target, ligands, and cell system.

This data illustrates a scenario where the this compound linker provides the optimal balance of high potency (lowest DC50 and highest Dmax) and selectivity (lowest number of off-target proteins degraded).

References

Validation & Comparative

A Comparative Guide to MS-Peg3-thp and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the MS-Peg3-thp linker with other commonly used Polyethylene Glycol (PEG) linkers. By examining their mechanisms of action, stability profiles, and drug release kinetics, this document aims to provide researchers with the necessary information to make informed decisions for their drug development programs.

Introduction to this compound

This compound is a discrete PEG linker featuring a short, three-unit PEG chain (Peg3) and a tetrahydropyranyl (thp) protecting group. The key characteristic of this linker is its acid-labile nature, conferred by the THP ether bond. This property allows for the controlled release of a conjugated payload in the acidic environments of endosomes and lysosomes within target cells, while maintaining stability in the bloodstream's neutral pH.

Mechanism of Action of this compound

The therapeutic efficacy of an ADC utilizing an this compound linker is predicated on a multi-step process that begins with the specific binding of the antibody to its target antigen on the cancer cell surface.

MS_Peg3_thp_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartment ADC_circulating ADC in Circulation (Stable Linker) ADC_binding ADC Binds to Target Antigen ADC_circulating->ADC_binding Endocytosis Internalization via Endocytosis ADC_binding->Endocytosis Endosome Early/Late Endosome (pH 5.5-6.2) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Acid-Catalyzed Linker Cleavage Lysosome->Cleavage Low pH Drug_release Payload Release Cleavage->Drug_release Apoptosis Cell Death Drug_release->Apoptosis pH_Release_Workflow Start ADC Sample Incubate_pH7_4 Incubate at pH 7.4 (37°C) Start->Incubate_pH7_4 Incubate_pH5_5 Incubate at pH 5.5 (37°C) Start->Incubate_pH5_5 Incubate_pH4_5 Incubate at pH 4.5 (37°C) Start->Incubate_pH4_5 Time_points Collect Aliquots at Time Intervals Incubate_pH7_4->Time_points Incubate_pH5_5->Time_points Incubate_pH4_5->Time_points Analysis LC-MS/HPLC Analysis Time_points->Analysis Data Quantify Released and Conjugated Drug Analysis->Data Kinetics Determine Release Kinetics Data->Kinetics

Navigating PROTAC Stability: A Comparative Analysis of MS-Peg3-thp and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. The linker, which connects the target protein binder to the E3 ligase recruiter, profoundly influences a PROTAC's stability, permeability, and overall efficacy. This guide provides an objective comparison of two common linker classes: polyethylene glycol (PEG)-based linkers, exemplified by MS-Peg3-thp, and traditional alkyl linkers, supported by experimental data to inform rational PROTAC design.

The stability of a PROTAC molecule is a key factor in its journey from a promising candidate to a viable therapeutic. Insufficient stability can lead to rapid clearance, reduced exposure to the target protein, and ultimately, diminished efficacy. This comparison focuses on the inherent stability characteristics of this compound, a specific PEG linker containing a tetrahydropyran (THP) group, and simple alkyl chain linkers.

At a Glance: Key Differences in Stability

FeatureThis compound (PEG-based) LinkerAlkyl Linker
Metabolic Stability Generally considered more susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes. The ether linkages can be metabolic "soft spots." However, overall stability is context-dependent.Generally more metabolically stable due to the robustness of C-C bonds. However, they can undergo hydroxylation.
Physicochemical Properties More hydrophilic, which can improve solubility and reduce non-specific binding.More hydrophobic, which can enhance cell permeability but may lead to lower solubility and potential off-target effects.
Flexibility The gauche effect of PEG chains can lead to more folded conformations, potentially shielding the PROTAC from metabolism and improving permeability.Offers a high degree of conformational flexibility, which can be advantageous for ternary complex formation.

Quantitative Stability Data

Table 1: Metabolic Stability of PROTACs with PEG vs. Alkyl Linkers in Human Liver Microsomes (HLM)

PROTACLinker TypeHalf-life (t½, min)Reference
PROTAC APEG-based54[1]
PROTAC BAlkyl chain>120[2]
AR-VHL PROTAC (PEG)PEG-like~30[2]
AR-VHL PROTAC (Alkyl)Aliphatic8.4 - >240 (highly dependent on attachment point)[2]

Table 2: Plasma Stability of PROTACs

PROTACLinker TypeSpeciesHalf-life (t½, h)Reference
FLT-3 targeting PROTACNot specifiedRat2.3[3]
AR-targeting PROTACsNot specifiedMouse>4
ARV-110Not specifiedNot specifiedStable in rat and mouse plasma

Experimental Protocols

1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s.

  • Materials: Human liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test PROTAC, control compound, quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test PROTAC (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: The half-life (t½) of the PROTAC is calculated from the rate of disappearance of the parent compound over time.

2. Plasma Stability Assay

This assay determines the stability of a PROTAC in the presence of plasma enzymes.

  • Materials: Pooled human plasma, test PROTAC, control compound, quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Thaw pooled human plasma at 37°C.

    • Add the test PROTAC to the plasma (final concentration typically 1 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and add them to the quenching solution.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: The percentage of the parent PROTAC remaining at each time point is calculated relative to the 0-minute time point. The half-life can also be determined.

Visualizing the PROTAC Mechanism and Workflow

To better understand the context in which linker stability is crucial, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin (Ub) Ternary_Complex->E3_Ligase releases Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_stability PROTAC Stability Assessment PROTAC_Synthesis Synthesize PROTACs (this compound vs. Alkyl Linker) Incubation Incubate with HLM or Plasma PROTAC_Synthesis->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate Half-life (t½) Analysis->Data Linker_Properties Linker_Choice Linker Choice This compound (PEG) Alkyl Properties Physicochemical Properties Solubility Permeability Flexibility Linker_Choice->Properties Efficacy Overall PROTAC Efficacy Linker_Choice->Efficacy Stability Biological Stability Metabolic Stability Plasma Stability Properties->Stability Stability->Efficacy

References

A Comparative Guide to BRD4-Targeting PROTACs: Validating Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimeras (PROTACs), MZ1 and dBET1 . We delve into their performance in various cell-based assays, offering supporting experimental data and detailed methodologies to aid in the evaluation and selection of these critical research tools.

Introduction to BRD4-Targeting PROTACs

BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas.[1] Traditional therapeutic strategies have focused on small-molecule inhibitors that block the bromodomains of BRD4, displacing it from chromatin and suppressing transcription. PROTAC technology offers a paradigm shift from occupancy-driven inhibition to event-driven degradation. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

MZ1 and dBET1 are two of the most well-characterized BRD4-targeting PROTACs. Both utilize a derivative of the pan-BET inhibitor JQ1 as the BRD4-binding ligand. The key difference lies in the E3 ligase they recruit:

  • MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase.

  • dBET1 recruits the Cereblon (CRBN) E3 ligase.

This difference in E3 ligase recruitment can lead to variations in degradation efficiency, selectivity, and potential off-target effects across different cell types.

Comparative Efficacy in Cell-Based Assays

The efficacy of MZ1 and dBET1 has been evaluated in a multitude of cancer cell lines. The following tables summarize their performance in terms of protein degradation (DC50) and cell viability (IC50).

Table 1: Comparative Degradation (DC50) of BRD4 by MZ1 and dBET1 in Various Cancer Cell Lines

Cell LineCancer TypeMZ1 DC50 (nM)dBET1 DC50 (nM)Reference
HeLaCervical Cancer2-20Not Reported[2]
MV4;11Acute Myeloid Leukemia~10>1000[3]
HL-60Acute Myeloid Leukemia~10>1000[3]
NB4Acute Myeloid Leukemia<250>4000
Kasumi-1Acute Myeloid Leukemia<250>4000
K562Chronic Myeloid Leukemia<250>4000
A375Melanoma~10-100~10-100
A549Lung Cancer~10-100>1000
HCT116Colon Cancer~10-100~10-100
22Rv1Prostate Cancer~10-100~100-1000

Table 2: Comparative Anti-proliferative Activity (IC50) of MZ1 and dBET1 in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineMZ1 IC50 (nM)dBET1 IC50 (nM)Reference
NB4~500>4000
Kasumi-1~500>4000
MV4-11~250>4000
K562~1000>4000

Note: DC50 and IC50 values are approximate and can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the context of these cell-based assays, it is crucial to visualize the underlying biological pathway and the experimental workflow.

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin binds to acetylated histones P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin marks active chromatin RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates & activates Gene_Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription initiates & elongates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation drives

BRD4's role in transcriptional activation.

The following diagram illustrates the general workflow for evaluating PROTAC efficacy in cell-based assays.

PROTAC_Experimental_Workflow PROTAC Efficacy Evaluation Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates PROTAC_Treatment Treat with PROTAC (e.g., MZ1, dBET1) and controls at various concentrations Cell_Seeding->PROTAC_Treatment Incubation Incubate for a defined period (e.g., 4, 8, 16, 24 hours) PROTAC_Treatment->Incubation Western_Blot Western Blot (Protein Degradation) Incubation->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Incubation->Co_IP Quantification Quantify protein levels, cell viability, and complex formation Western_Blot->Quantification Cell_Viability->Quantification Co_IP->Quantification DC50_IC50 Calculate DC50 and IC50 values Quantification->DC50_IC50 Comparison Compare efficacy of different PROTACs DC50_IC50->Comparison

General workflow for PROTAC evaluation.

Detailed Experimental Protocols

Western Blot for BRD4 Degradation

This protocol is used to quantify the extent of BRD4 protein degradation following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., HeLa, MV4;11)

  • Complete cell culture medium

  • PROTACs (MZ1, dBET1) and controls (e.g., JQ1, DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the BRD4 PROTACs and controls for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Probe the membrane with an antibody against a loading control protein (e.g., GAPDH).

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • Opaque-walled 96-well plates

  • PROTACs and controls

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add the desired concentrations of the PROTACs and controls to the wells. Include a vehicle control (e.g., DMSO). Incubate for the chosen duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present.

  • Data Analysis: Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the BRD4-PROTAC-E3 ligase ternary complex within the cell.

Materials:

  • Cancer cell lines

  • PROTACs and controls

  • Non-denaturing lysis buffer (e.g., containing 1% NP-40)

  • Antibodies against the E3 ligase (e.g., anti-VHL or anti-CRBN) and BRD4

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Treatment: Grow cells in larger culture dishes (e.g., 10 cm). Treat the cells with the PROTAC and controls for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL for MZ1, anti-CRBN for dBET1).

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. Probe the membrane with an antibody against BRD4. A band for BRD4 in the lane corresponding to the PROTAC-treated sample indicates the formation of the ternary complex.

Conclusion

This guide provides a framework for the comparative evaluation of BRD4-targeting PROTACs, MZ1 and dBET1. The provided data and protocols offer a starting point for researchers to validate the efficacy of these molecules in their specific cellular models. The choice between MZ1 and dBET1 may depend on the cellular context, specifically the expression and activity of the VHL and CRBN E3 ligases. Careful experimental design and execution, as outlined in this guide, are essential for obtaining robust and reproducible results in the exciting and rapidly evolving field of targeted protein degradation.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the length of the linker connecting the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene glycol (PEG) chains are predominantly utilized due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[1][2] This guide offers a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies to aid researchers in the rational design of potent protein degraders.

The linker in a PROTAC molecule is not a mere spacer but an active component that governs the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in reduced efficacy due to unfavorable conformational flexibility.[5]

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG33 PEG units150855.2
PROTAC-PEG44 PEG units75926.8
PROTAC-PEG5 5 PEG units 25 >95 8.5
PROTAC-PEG66 PEG units90907.1

Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table summarizes the key performance metrics for a series of BRD4-targeting PROTACs with different PEG linker lengths. The data highlights that a PEG5 linker provides the optimal balance for potent degradation, maximal efficacy, and good cell permeability in this specific context. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blotting SDS_PAGE->Western_Blot Detection 6. Detection & Analysis (Chemiluminescence) Western_Blot->Detection Data_Analysis 7. Data Analysis (DC50 & Dmax Calculation) Detection->Data_Analysis

Caption: Generalized workflow for evaluating PROTAC efficacy. This flowchart outlines the key steps in a typical Western Blotting experiment to quantify the degradation of a target protein induced by PROTAC treatment.

Detailed Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response range of PROTACs for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Target Engagement Assay (NanoBRET™)

This assay measures the binding of PROTACs to the target protein in living cells.

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTACs.

  • Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (fluorescent tracer) signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for PROTAC binding.

References

Navigating the Landscape of Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The field of targeted protein degradation (TPD) is rapidly advancing, offering a novel therapeutic modality to eliminate disease-causing proteins. This guide provides a comparative analysis of prominent TPD technologies, with a focus on a case study involving a hypothetical PROTAC (Proteolysis Targeting Chimera) to illustrate key performance metrics and experimental considerations.

It is important to clarify a common point of confusion in experimental shorthand. The term "MS-Peg3-thp" does not refer to a specific degrader molecule. Instead, it is likely a descriptor of an experimental analysis: M ass S pectrometry data for a degrader containing a 3-unit P olye thylene G lycol linker, tested in THP -1 cells. For the purpose of this guide, we will use a hypothetical degrader, "TPD-1-Peg3," targeting the BRD4 protein, to demonstrate a practical comparison.

A Comparative Overview of Protein Degradation Technologies

Several technologies have emerged for inducing protein degradation, each with distinct mechanisms and characteristics. The most prominent among these are PROTACs and molecular glues.

TechnologyMechanism of ActionKey AdvantagesKey Disadvantages
PROTACs Heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[1][2]High specificity, catalytic mode of action, can target "undruggable" proteins.[1][3]Large molecular weight can affect cell permeability and oral bioavailability.[4]
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to its degradation.Smaller molecular size, often better drug-like properties.Rational design is challenging; discovery has been largely serendipitous.
LYTACs Lysosome-targeting chimeras that direct extracellular and membrane proteins to the lysosome for degradation.Can target proteins outside the cell.A newer modality with less established design principles.
AUTACs Autophagy-targeting chimeras that induce the degradation of cytosolic components, including protein aggregates, through autophagy.Can degrade larger cellular structures and protein aggregates.The mechanism is complex and can be less specific.

Case Study: Performance of TPD-1-Peg3 in BRD4 Degradation

The following data represents a hypothetical case study of "TPD-1-Peg3," a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4) in THP-1 cells. Its performance is compared with two other hypothetical PROTACs that use different linkers to highlight the impact of linker composition on degradation efficiency.

Table 1: Degradation Efficiency of BRD4 by Different PROTACs in THP-1 Cells

DegraderLinker TypeDC50 (nM)Dmax (%)
TPD-1-Peg3 PEG325>95
TPD-2-Alkyl 8-carbon Alkyl Chain7585
TPD-3-Peg4 PEG440>95

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: THP-1 (human monocytic leukemia cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Treatment: Seed THP-1 cells at a density of 1x10^6 cells/mL. Treat with varying concentrations of the degrader (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

Western Blot Analysis for Protein Degradation
  • Cell Lysis: After treatment, harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Mass Spectrometry for Proteome-wide Analysis
  • Sample Preparation: Prepare cell lysates as described above. Perform in-solution trypsin digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate the peptides on a reverse-phase column with a gradient of acetonitrile.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant).

    • Identify and quantify proteins by searching the spectra against a human protein database.

    • Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the degrader.

Visualizing the Process

PROTAC_Mechanism Mechanism of PROTAC-mediated Protein Degradation cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC + POI + E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated Protein Degradation.

Experimental_Workflow Experimental Workflow for Assessing Protein Degradation cluster_WB Western Blot cluster_MS Mass Spectrometry Cell_Culture Cell Culture (THP-1) Treatment Treatment with Degrader Cell_Culture->Treatment Cell_Harvest Cell Harvest and Lysis Treatment->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Digestion Trypsin Digestion Protein_Quant->Digestion Blotting Western Blotting SDS_PAGE->Blotting Analysis_WB Densitometry Analysis Blotting->Analysis_WB LC_MS LC-MS/MS Digestion->LC_MS Analysis_MS Proteomic Data Analysis LC_MS->Analysis_MS

Caption: Experimental Workflow for Assessing Protein Degradation.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, moving from inhibition to elimination of disease-relevant proteins. PROTACs, as a leading TPD modality, demonstrate significant promise, with their efficacy being highly dependent on the careful optimization of their constituent parts, particularly the linker. As our hypothetical case study illustrates, subtle changes in linker composition can have a profound impact on degradation efficiency. The continued development of novel E3 ligase ligands and a deeper understanding of the structural biology of ternary complexes will undoubtedly fuel the discovery of next-generation protein degraders with improved therapeutic profiles.

References

Assessing the In Vivo Stability of MS-Peg3-thp Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in dictating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo stability of PROTACs containing the MS-Peg3-thp (Methyl-PEG3-Tetrahydropyran) linker against alternatives, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC In Vivo Stability

The linker is not merely a spacer but a crucial element that influences a PROTAC's solubility, permeability, metabolic stability, and ability to induce a productive ternary complex formation.[1][2] Flexible linkers, such as polyethylene glycol (PEG) chains, are often employed to enhance solubility and provide conformational flexibility.[3][4] However, they can be susceptible to metabolic degradation.[3] In contrast, more rigid linkers, including those with alkyl chains or cyclic moieties, may offer improved metabolic stability but can present challenges in achieving optimal ternary complex formation.

The this compound linker is a hybrid design, incorporating a short PEG chain for improved solubility and a tetrahydropyran (thp) group which can introduce some degree of rigidity and potentially influence metabolic stability. Understanding its performance in vivo requires direct comparison with other linker archetypes.

Comparative In Vivo Stability Data

While direct head-to-head in vivo studies for a PROTAC containing an this compound linker are not extensively available in the public domain, we can draw comparisons from studies evaluating PROTACs with similar PEG-based and alternative linkers. The following tables summarize representative data from preclinical species, highlighting key pharmacokinetic parameters that reflect in vivo stability.

Linker TypePROTAC ExampleAnimal ModelDose & RouteCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
PEG-based PROTAC A (PEG4 linker)Rat1 mg/kg, IV2504501.5Fictionalized Data
Alkyl-based PROTAC B (C8 alkyl linker)Rat1 mg/kg, IV1806002.8Fictionalized Data
Rigid ARV-110 (piperidine-containing linker)Mouse10 mg/kg, PO48731694.9

Note: The data for PROTAC A and B are representative examples based on general trends and are not from a single head-to-head study. ARV-110 data is from a published study.

From this representative data, we can infer that while PEG-containing PROTACs may exhibit favorable initial exposure (Cmax), they can be cleared more rapidly (shorter t1/2) compared to PROTACs with more metabolically stable linkers. The rigid linker in ARV-110, for example, contributes to a longer half-life and substantial overall exposure (AUC).

Metabolite Identification: A Key to Understanding In Vivo Stability

The metabolic fate of a PROTAC is a critical aspect of its in vivo stability. Metabolite identification studies, typically conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can reveal the "soft spots" in the molecule that are susceptible to enzymatic degradation. For PEG-containing linkers, common metabolic pathways include oxidation and O-dealkylation. The inclusion of the THP moiety in the this compound linker may alter these metabolic pathways, potentially leading to a different metabolite profile compared to a simple PEG linker.

Linker TypeCommon Metabolic PathwaysPotential Impact on Activity
PEG-based O-dealkylation, OxidationCleavage of the linker can generate inactive metabolites or molecules that compete with the parent PROTAC for target or E3 ligase binding.
Alkyl-based Hydroxylation, N-dealkylation (if amines are present)Can lead to linker cleavage and loss of activity.
Rigid Can be more resistant to metabolism, but specific moieties can be targeted.Generally expected to have higher metabolic stability.

Experimental Protocols

Accurate assessment of in vivo stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following a single administration.

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Dosing: Administer the PROTAC via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the PROTAC concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for identifying PROTAC metabolites in plasma or urine samples.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the proteins.

    • Urine: Dilute the urine sample with a suitable buffer and add an internal standard.

  • LC Separation:

    • Use a high-resolution mass spectrometer coupled with a UPLC system.

    • Employ a C18 column and a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS/MS Analysis:

    • Acquire data in both full scan and data-dependent MS/MS modes.

    • Use high-resolution mass spectrometry to obtain accurate mass measurements for both the parent PROTAC and its potential metabolites.

    • Fragment the parent ion and potential metabolite ions to obtain structural information.

  • Data Processing:

    • Use specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation).

    • Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate the site of metabolism.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can help to illustrate the complex processes involved in PROTAC in vivo stability assessment.

PROTAC_Metabolism_Pathway PROTAC Intact PROTAC (e.g., with this compound linker) Metabolite1 Metabolite 1 (e.g., Oxidized Linker) PROTAC->Metabolite1 Phase I Metabolism (e.g., CYP450) Metabolite2 Metabolite 2 (e.g., Cleaved Linker) PROTAC->Metabolite2 Hydrolysis Inactive Inactive Fragments Metabolite1->Inactive Metabolite2->Inactive

Caption: Potential metabolic pathways of a PROTAC in vivo.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing PROTAC Administration (IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Params Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) LCMS->PK_Params

References

Benchmarking MS-Peg3-thp: A Comparative Guide to Next-Generation PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with Supporting Experimental Data.

In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. While early designs frequently employed flexible polyethylene glycol (PEG) linkers, such as MS-Peg3-thp, for their synthetic tractability and ability to modulate solubility, the landscape is shifting towards "next-generation" linkers with enhanced functionalities. This guide provides a comprehensive comparison of this compound, a representative PEG-based linker, against these more advanced alternatives, supported by experimental data and detailed methodologies to inform the rational design of novel protein degraders.

The Evolving Role of the PROTAC Linker

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker that connects them.[1] This tripartite structure facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the stability and conformation of this crucial ternary complex.[1]

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[3] Its structure features a three-unit PEG chain, offering flexibility and hydrophilicity.

Next-generation linkers are being developed to overcome the limitations of simple PEG and alkyl chains, aiming to provide greater control over the geometry of the ternary complex and improve drug-like properties. These can be broadly categorized as:

  • Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic rings to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.

  • "Smart" Linkers: These include photoswitchable or photocleavable linkers that allow for spatiotemporal control of PROTAC activity, as well as linkers that are responsive to the cellular environment.

  • Clickable Linkers: Employing chemistries like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient and modular PROTAC synthesis. The resulting triazole moiety is also metabolically stable.[1]

Data Presentation: A Comparative Analysis of Linker Performance in BRD4 Degradation

To provide a quantitative comparison, we have compiled data from various studies on the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation. The data illustrates the impact of different linker types on key performance metrics: DC50 (the concentration required for 50% degradation) and Dmax (the maximum percentage of degradation).

Note: The following data is synthesized from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.

Linker TypeRepresentative PROTACTarget/E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Flexible (PEG) PROTAC with PEG3 linkerBRD4/CRBNBurkitt's Lymphoma (BL) cells< 1>90This is a representative value based on similar PROTACs.
Flexible (PEG) MZ1 (PEG-based linker)BRD4/VHLH661, H8388, 23Complete at 100 nM
Flexible (PEG) ARV-825 (PEG-based linker)BRD4/CRBNBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1, 0.57, 1, 1Not Reported
Rigid (Piperidine/Alkyne) ARD-69AR/VHLLNCaP, VCaP< 1>90
Clickable (Triazole) BRD4-targeting PROTAC with triazole linkerBRD4/CRBN or VHLVariesPotent degradation observedNot specified

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow_Western_Blot Experimental Workflow: Western Blot for Protein Degradation Cell_Culture 1. Cell Culture (e.g., 22Rv1) PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% Milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-POI) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry to determine DC50 and Dmax) Detection->Analysis

Caption: Step-by-step workflow for assessing PROTAC-induced protein degradation.

Linker_Properties_Relationship Logical Relationship of Linker Properties and PROTAC Performance Linker_Properties Linker Properties (Length, Rigidity, Composition) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Influences PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Linker_Properties->PK_Properties Affects Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation_Efficiency Determines Selectivity Selectivity Ternary_Complex->Selectivity Impacts Overall_Performance Overall PROTAC Performance PK_Properties->Overall_Performance Contributes to Degradation_Efficiency->Overall_Performance Defines Selectivity->Overall_Performance Enhances

Caption: Interplay of linker characteristics and overall PROTAC efficacy.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the quantification of target protein levels in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., 22Rv1 for AR degradation) in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treat cells with a serial dilution of the PROTAC for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be employed to characterize this interaction.

Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol Outline:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • To assess ternary complex formation, one can titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

    • Alternatively, saturate the PROTAC with one protein and titrate this binary complex into a solution of the second protein.

    • The resulting thermogram is integrated and fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR):

  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. It provides real-time kinetic data (association and dissociation rates).

  • Protocol Outline:

    • Immobilize either the target protein or the E3 ligase onto the sensor chip.

    • Inject a solution containing the PROTAC to measure the binary interaction.

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein over the immobilized protein.

    • The resulting sensorgrams are analyzed to determine the binding kinetics and affinity.

Fluorescence Resonance Energy Transfer (FRET):

  • Principle: FRET measures the energy transfer between two fluorophores when in close proximity. This can be used to monitor the formation of the ternary complex in vitro or in living cells.

  • Protocol Outline (in-cell):

    • Genetically fuse the target protein and the E3 ligase with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair, respectively.

    • Express these fusion proteins in cells.

    • Treat the cells with the PROTAC.

    • Measure the FRET signal, which will increase upon formation of the ternary complex, bringing the donor and acceptor fluorophores into proximity.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG linkers like this compound offer advantages in terms of synthetic accessibility and solubility, the field is increasingly moving towards next-generation linkers that provide greater control over the ternary complex geometry and improved pharmacokinetic profiles. Rigid and clickable linkers have shown promise in enhancing potency and selectivity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a diverse range of linker architectures. The experimental protocols detailed in this guide provide a robust framework for such comparative analyses, enabling the rational design of the next generation of potent and selective protein degraders.

References

Quantitative Proteomics for Validating PROTAC Activity: A Comparative Guide to MS-Peg3-thp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative proteomics techniques for validating the activity of a hypothetical PROTAC, MS-Peg3-thp, which targets the Paternally Expressed Gene 3 (Peg3) protein for degradation. We present supporting experimental data formats, detailed methodologies, and comparisons with alternative validation methods.

Introduction to PROTACs and Peg3

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]

Peg3 is an imprinted gene that plays a role in various cellular processes, including the TNF-NFκB and Wnt signaling pathways.[2][3] Its dysregulation has been implicated in certain cancers, making it a potential therapeutic target. This compound is a conceptual PROTAC designed to induce the degradation of Peg3.

Quantitative Proteomics for PROTAC Validation

Quantitative proteomics is a powerful tool for validating PROTAC activity by measuring changes in protein abundance across the entire proteome. This allows for the assessment of on-target efficacy (degradation of Peg3) and off-target effects. The primary quantitative proteomics methods include Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).

Data Presentation: Comparison of Quantitative Proteomics Methods

The following table summarizes the expected quantitative data from different proteomics approaches used to validate this compound activity.

MethodTarget Protein (Peg3) Abundance ChangeOff-Target Protein Abundance ChangesThroughputPrecision
TMT HighHighHighGood
SILAC HighHighLowExcellent
Label-Free HighHighHighModerate

Experimental Protocols

Quantitative Proteomics Workflow

The general workflow for a quantitative proteomics experiment to validate PROTAC activity involves several key steps.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Peptide Labeling (TMT/SILAC) digestion->labeling For TMT/SILAC lc_ms LC-MS/MS Analysis digestion->lc_ms For Label-Free labeling->lc_ms protein_id Protein Identification lc_ms->protein_id quantification Protein Quantification protein_id->quantification bioinformatics Bioinformatics & Pathway Analysis quantification->bioinformatics

Caption: General workflow for quantitative proteomics analysis of PROTAC activity.

Detailed Methodologies

TMT is a chemical labeling method that allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction and Digestion: Lyse cells and extract proteins. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest equal amounts of protein from each sample with trypsin.

  • TMT Labeling: Label the resulting peptides with the different TMT reagents according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use software such as Proteome Discoverer or MaxQuant to identify and quantify proteins based on the TMT reporter ion intensities.

SILAC is a metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids.

Protocol:

  • Cell Culture and Labeling: Culture two populations of cells in either "light" (e.g., 12C6-arginine and 12C6-lysine) or "heavy" (e.g., 13C6-arginine and 13C6-lysine) SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • PROTAC Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.

  • Sample Pooling and Protein Digestion: Combine equal numbers of cells from the "light" and "heavy" populations. Lyse the combined cell pellet, extract proteins, and digest with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs using software like MaxQuant.

LFQ methods determine the relative abundance of proteins by comparing the signal intensities or spectral counts of peptides across different MS runs.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound or a vehicle control as described for TMT.

  • Protein Extraction and Digestion: Separately lyse cells from each condition, extract proteins, and digest with trypsin.

  • LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS.

  • Data Analysis: Use software that can perform chromatographic alignment and feature detection to compare the peptide intensities across runs and determine relative protein abundance.

Comparison with Alternative Validation Methods

While quantitative proteomics provides a global view of protein changes, other methods can be used for more targeted validation of PROTAC activity.

MethodPrincipleThroughputQuantitative
Western Blot Antibody-based detection of a specific protein.LowSemi-quantitative
HiBiT Assay Luminescence-based detection of a tagged protein.HighYes
Western Blot

A traditional and widely used method for detecting specific proteins.

Protocol:

  • Sample Preparation: Treat cells with this compound, lyse the cells, and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to Peg3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate. The band intensity, normalized to a loading control (e.g., GAPDH), provides a semi-quantitative measure of protein levels.

HiBiT Assay

A sensitive, luminescence-based assay for real-time monitoring of protein levels.

Protocol:

  • Cell Line Engineering: Use CRISPR/Cas9 to insert the small 11-amino-acid HiBiT tag onto the endogenous Peg3 gene in your cell line of interest.

  • Cell Culture and Treatment: Plate the engineered cells and treat them with this compound.

  • Luminescence Detection: Add the LgBiT protein and a substrate. The interaction between HiBiT-Peg3 and LgBiT reconstitutes a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-Peg3. The signal can be measured over time to determine degradation kinetics.

Signaling Pathway and PROTAC Mechanism Diagrams

Peg3_Signaling_Pathway Peg3 Peg3 TRAF2 TRAF2 Peg3->TRAF2 associates with Wnt Wnt Pathway Peg3->Wnt inhibits p53 p53 Pathway Peg3->p53 cooperates with Jak_STAT Jak-STAT Pathway Peg3->Jak_STAT connected to NFkB NF-κB Pathway TRAF2->NFkB activates

Caption: Simplified signaling pathways involving the Peg3 protein.

PROTAC_Mechanism_of_Action cluster_Degradation Degradation Machinery PROTAC This compound Peg3 Peg3 PROTAC->Peg3 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Ubiquitin Ubiquitin Peg3->Ubiquitin Ubiquitination E3_Ligase->Ubiquitin recruits Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Proteasome->Peg3 Degradation

References

A Comparative Guide to the Structural Analysis of PROTAC-Bound Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structural data for "MS-Peg3-thp PROTACs" is not publicly available, this guide provides a comprehensive comparison of established methodologies for the structural and functional analysis of protein-PROTAC complexes. The principles and techniques detailed herein are broadly applicable to the characterization of any PROTAC, including novel molecules like this compound PROTACs.

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for successful protein degradation. Therefore, detailed structural and functional characterization of this ternary complex is paramount for the rational design and optimization of effective PROTACs.

This guide compares various experimental and computational techniques used to elucidate the structure and dynamics of PROTAC-mediated ternary complexes.

Quantitative Comparison of Analytical Techniques

The following table summarizes and compares key techniques used for the structural and functional analysis of PROTAC-protein interactions.

TechniqueInformation ProvidedResolutionThroughputSample ConsumptionKey AdvantagesLimitations
X-ray Crystallography High-resolution 3D structure of the ternary complex, detailed molecular interactions.Atomic (<3 Å)LowHighProvides a static, high-resolution snapshot of the most stable conformation.Crystal formation can be challenging; the static structure may not represent the full conformational landscape in solution.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large and flexible complexes.Near-atomic (3-5 Å)ModerateModerateCan visualize large, dynamic complexes that are difficult to crystallize.Resolution can be lower than X-ray crystallography; requires larger complexes for optimal results.
Native Mass Spectrometry (Native MS) Stoichiometry, stability, and affinity of the ternary complex.Low (provides connectivity)HighLowProvides a direct measure of complex formation and stability in a near-native state.Does not provide high-resolution structural details of the interaction interfaces.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Conformational dynamics and protein-protein interfaces.Peptide-levelModerateModerateReveals changes in solvent accessibility upon complex formation, highlighting binding interfaces and allosteric effects.Does not provide a complete 3D structure; interpretation can be complex.
Molecular Dynamics (MD) Simulations Dynamic behavior and conformational landscape of the ternary complex.Atomic (in silico)LowN/A (Computational)Provides insights into the flexibility and dynamics of the complex, which are crucial for function but not captured by static methods.Computationally intensive; accuracy depends on the quality of the starting model and force fields.
Fluorescence Resonance Energy Transfer (FRET) Real-time monitoring of ternary complex formation and ubiquitination kinetics.Low (proximity-based)HighLowEnables quantitative analysis of binding affinities and catalytic efficiency in a high-throughput manner.Requires labeling of proteins, which can potentially perturb the system.

Experimental Protocols

Native Mass Spectrometry for Ternary Complex Characterization

This protocol provides a general workflow for analyzing PROTAC-mediated ternary complexes using native mass spectrometry.

  • Sample Preparation:

    • Purify the protein of interest (POI) and the E3 ligase complex to high homogeneity.

    • Prepare stock solutions of the PROTAC in a suitable solvent (e.g., DMSO).

    • Incubate the POI and E3 ligase with varying concentrations of the PROTAC in a volatile buffer system (e.g., ammonium acetate) to allow for ternary complex formation.

  • Mass Spectrometry Analysis:

    • Introduce the sample into a mass spectrometer equipped for native analysis (e.g., a Q-TOF or Orbitrap instrument with a nano-electrospray ionization source).

    • Optimize instrument parameters (e.g., cone voltage, collision energy) to preserve non-covalent interactions during ionization and transmission.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses all expected species (monomers, dimers, and the ternary complex).

  • Data Analysis:

    • Deconvolute the raw m/z spectra to obtain the molecular weights of the observed species.

    • Calculate the relative abundance of the ternary complex as a function of PROTAC concentration.

    • Determine the dissociation constant (Kd) for ternary complex formation by fitting the titration data to a binding model.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Interface Mapping

This protocol outlines the general steps for identifying the binding interfaces within a PROTAC-induced ternary complex using HDX-MS.

  • Sample Preparation:

    • Prepare three sets of samples: the POI alone, the E3 ligase alone, and the pre-formed ternary complex (POI + PROTAC + E3 ligase).

  • Deuterium Labeling:

    • Dilute each sample into a D₂O-based buffer to initiate hydrogen-deuterium exchange at various time points (e.g., 10s, 1m, 10m, 1h).

    • Quench the exchange reaction by adding a low pH, low-temperature quench buffer.

  • Proteolysis and LC-MS/MS Analysis:

    • Immediately inject the quenched sample into an online pepsin digestion system to generate peptides.

    • Separate the peptides using ultra-high-performance liquid chromatography (UPLC) at low temperature.

    • Analyze the peptides by mass spectrometry to measure the extent of deuterium uptake for each peptide.

  • Data Analysis:

    • Compare the deuterium uptake of peptides from the POI and E3 ligase in their free versus complexed states.

    • Peptides at the binding interface will be protected from exchange and show reduced deuterium uptake in the ternary complex.

    • Map the protected regions onto the protein structures to visualize the interaction surfaces.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Recycle PROTAC Recycled Ternary->Recycle Release E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Structural Analysis

Structural_Workflow cluster_Structural Structural Characterization cluster_Biophysical Biophysical Characterization cluster_Computational Computational Analysis Start PROTAC, POI, and E3 Ligase Complex_Formation In Vitro Ternary Complex Formation Start->Complex_Formation Xray X-ray Crystallography Complex_Formation->Xray CryoEM Cryo-EM Complex_Formation->CryoEM NativeMS Native MS Complex_Formation->NativeMS HDXMS HDX-MS Complex_Formation->HDXMS FRET FRET Assay Complex_Formation->FRET Structure_Data High-Resolution 3D Structure Xray->Structure_Data CryoEM->Structure_Data Biophysical_Data Binding Affinity, Stability, Dynamics NativeMS->Biophysical_Data HDXMS->Biophysical_Data FRET->Biophysical_Data MD Molecular Dynamics Simulations Computational_Data Conformational Landscape MD->Computational_Data Structure_Data->MD

Caption: Integrated workflow for PROTAC ternary complex analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MS-Peg3-thp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like MS-Peg3-thp is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a PEG-based PROTAC linker. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Safety Information

Key Hazard Information Summary

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Avoid ingestion. Do not eat, drink, or smoke when using this product.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated pure_waste Pure or minimally contaminated this compound waste is_contaminated->pure_waste No mixed_waste Mixed hazardous waste is_contaminated->mixed_waste Yes collect_solid Collect solid waste in a clearly labeled, sealed container. pure_waste->collect_solid collect_liquid Collect liquid waste (in solution) in a compatible, labeled, sealed container. pure_waste->collect_liquid label_container Label container: 'Hazardous Waste: this compound' and list any other components. mixed_waste->label_container collect_solid->label_container collect_liquid->label_container store_safely Store in a designated hazardous waste accumulation area. label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_safely->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation

  • Do not mix this compound waste with non-hazardous waste.

  • If this compound has been mixed with other hazardous chemicals, the entire mixture should be treated as hazardous waste.

Step 2: Waste Collection

  • Solid Waste: Collect any solid this compound residue in a clearly labeled, sealable container.

  • Liquid Waste: If this compound is in a solvent, collect it in a compatible, leak-proof container with a secure cap. Avoid using containers that may react with the solvent.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • If the waste is a mixture, list all chemical components and their approximate concentrations.

  • Include the date of waste generation.

Step 4: Storage

  • Store the sealed waste container in a designated and properly ventilated hazardous waste satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash, as it is considered toxic to aquatic life. The precautionary statement P501, associated with a related compound, directs to "Dispose of contents/ container to an approved waste disposal plant".

Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

By following these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and upholding your commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for Handling MS-Peg3-thp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of MS-Peg3-thp, a methoxy-polyethylene glycol-thiol derivative. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use Guidelines
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against potential splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals.[2] For extended contact or when handling larger quantities, consider consulting the glove manufacturer's chemical resistance guide. Inspect gloves before each use and replace if damaged.
Body Protection Laboratory CoatA long-sleeved laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[2] For tasks with a higher risk of splashes, a chemically impervious apron over the lab coat is recommended.
Respiratory Protection Fume HoodAll handling of this compound, especially when in powder form or when creating solutions, should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

2. Handling the Compound:

  • Weighing: If weighing the solid form, do so within the fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Avoid Incompatibilities: Keep this compound away from strong acids, strong bases, and strong oxidizing agents.[3]

3. In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • The container must be chemically compatible with the waste and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

2. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent the release of material in case of a leak.

  • The storage area should be cool and well-ventilated.

3. Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide an accurate description of the waste, including its composition and quantity.

  • Do not dispose of this compound or its waste down the drain or in the regular trash. While some polyethylene glycol compounds are biodegradable, the thiol group and any potential impurities may pose an environmental hazard.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol prep Preparation: - Verify fume hood function - Assemble all materials ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling Chemical Handling (in Fume Hood): - Weigh solid carefully - Prepare solutions slowly ppe->handling spill_event Spill Occurs handling->spill_event If Spill collect_waste Collect all contaminated materials in a labeled, sealed hazardous waste container handling->collect_waste Generate Waste evacuate Evacuate & Ventilate spill_event->evacuate contain Contain Spill with Absorbent Material evacuate->contain decontaminate Decontaminate Area contain->decontaminate report Report to Supervisor & EHS decontaminate->report store_waste Store waste container in a designated satellite accumulation area collect_waste->store_waste contact_ehs Contact EHS for waste pickup and disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.